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Core Science & Biosynthesis

Foundational

Norgnoscopine Hydrochloride: Chemical Structure, Physicochemical Properties, and Applications in Tubulin-Targeted Drug Discovery

Executive Summary Norgnoscopine (also known as N-nornoscapine or Nor-noscapine) is a critical benzylisoquinoline alkaloid and a primary hepatic metabolite of the antitussive agent noscapine[1]. While noscapine exhibits w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Norgnoscopine (also known as N-nornoscapine or Nor-noscapine) is a critical benzylisoquinoline alkaloid and a primary hepatic metabolite of the antitussive agent noscapine[1]. While noscapine exhibits weak antimitotic properties, its N-demethylated metabolite, norgnoscopine, serves as a highly privileged structural scaffold in medicinal chemistry. By eliminating the steric hindrance imposed by noscapine's N-methyl group, norgnoscopine allows for the synthesis of novel N-substituted derivatives that exhibit significantly enhanced binding affinity to the colchicine site of α/β-tubulin[2]. This whitepaper provides an in-depth technical analysis of the chemical structure, physicochemical properties, metabolic pathways, and experimental workflows associated with Norgnoscopine hydrochloride.

Chemical Identity and Structural Architecture

Norgnoscopine hydrochloride belongs to the phthalideisoquinoline subclass of alkaloids. Structurally, it consists of a 1,2,3,4-tetrahydroisoquinoline ring system linked to a phthalide moiety via a carbon-carbon bond at the C-1 and C-3′ positions.

The defining structural feature of norgnoscopine is the presence of a secondary amine within the tetrahydroisoquinoline ring, contrasting with the tertiary amine (N-methyl) found in noscapine[3]. This structural difference is mechanistically profound: crystallographic studies reveal that the N-methyl group of noscapine creates a steric clash with the T5-loop of α-tubulin, limiting its binding efficacy[2]. The secondary amine of norgnoscopine provides a highly reactive nucleophilic center, enabling the semi-synthesis of N-alkyl, N-acyl, and N-carbamoyl derivatives that can optimally occupy the tubulin binding pocket[3].

Quantitative Chemical Properties

The following table summarizes the core chemical and physicochemical data for Norgnoscopine hydrochloride:

PropertyValue / Description
Chemical Name (IUPAC) 6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one hydrochloride
CAS Registry Number 92621-03-9 (Free base) / 36017-64-8 (Alternative)[4][5]
Molecular Formula C₂₁H₂₁NO₇ • HCl (or C₂₁H₂₂ClNO₇)[1][4]
Molecular Weight 435.85 g/mol (Hydrochloride) ; 399.39 g/mol (Free base)[4][5]
Physical State Solid powder[1]
Boiling Point (Free Base) 588.5 ± 50.0 °C (Predicted)[6]
Solubility Soluble in DMSO, Methanol, and aqueous buffers (due to HCl salt)
Storage Conditions -20°C, desiccated (Hygroscopic nature of the hydrochloride salt)[1]

Metabolic Pathway and Pharmacokinetics

In vivo, noscapine undergoes extensive first-pass hepatic metabolism. The primary biotransformation is N-demethylation mediated by the cytochrome P450 enzyme CYP3A5 , yielding norgnoscopine[2]. This conversion is not merely a clearance mechanism but an activation step; the resulting norgnoscopine and its subsequent 7A-O-demethylated metabolites exhibit potent tubulin assembly inhibition[2]. Following Phase I metabolism, the molecule undergoes Phase II glucuronidation via UGT1A1/3/9 enzymes to facilitate renal and biliary excretion[2].

MetabolicPathway Noscapine Noscapine (Tertiary Amine) CYP3A5 CYP3A5 Enzyme (Hepatic Metabolism) Noscapine->CYP3A5 N-demethylation Norgnoscopine Norgnoscopine (Secondary Amine) CYP3A5->Norgnoscopine Conjugation UGT1A1/3/9 Glucuronidation Norgnoscopine->Conjugation Phase II Metabolism Excretion Renal/Biliary Excretion Conjugation->Excretion

Metabolic conversion of Noscapine to Norgnoscopine via CYP3A5 and subsequent elimination.

Mechanism of Action: Tubulin Modulation

Norgnoscopine and its synthetic derivatives function as microtubule-targeting agents (MTAs). Unlike paclitaxel, which stabilizes microtubules, norgnoscopine derivatives bind to the colchicine-binding site at the interface of the α/β-tubulin heterodimer[2][7].

Causality of Action: Binding to this site induces a conformational change that prevents the curved tubulin heterodimers from adopting the straight conformation required for microtubule polymerization. This disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase mitotic arrest and subsequent apoptosis via caspase cascade activation[3][7].

MOA Ligand Norgnoscopine Derivatives Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Ligand->Tubulin Binds T5-loop region Assembly Inhibition of Microtubule Polymerization Dynamics Tubulin->Assembly Conformational change Arrest G2/M Phase Mitotic Arrest Assembly->Arrest Spindle checkpoint activation Apoptosis Cellular Apoptosis Arrest->Apoptosis Caspase cascade

Mechanism of tubulin polymerization inhibition by Norgnoscopine derivatives.

Comparative Tubulin Polymerization Kinetics

To quantify the efficacy of norgnoscopine derivatives, turbidimetric assays measure the maximum velocity ( Vmax​ ) of tubulin polymerization. Lower Vmax​ values indicate stronger inhibition.

Ligand (10 μM) Vmax​ (mOD/min)Mechanism / Effect
Paclitaxel (Control) 70.67 ± 6.19Microtubule Stabilizer (Enhancer)[8]
Noscapine 18.05 ± 0.98Weak Polymerization Inhibitor[8]
Norgnoscopine Deriv. (e.g., 14q) 3.24 ± 0.05Potent Polymerization Inhibitor[8]

Experimental Workflows

Protocol A: Semi-Synthesis of N-Substituted Derivatives from Norgnoscopine HCl

Because Norgnoscopine hydrochloride is a stable salt, it must be converted to its free base form before utilizing the secondary amine for nucleophilic substitution (e.g., forming N-carbamoyl or N-alkyl derivatives)[3].

Step-by-Step Methodology:

  • Free-Basing: Dissolve 1.0 eq of Norgnoscopine hydrochloride in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) dropwise at 0°C. Causality: The organic base neutralizes the HCl salt, liberating the nucleophilic secondary amine while preventing premature degradation.

  • Electrophile Addition: Slowly add 1.2 eq of the desired electrophile (e.g., an alkyl halide, acid chloride, or isocyanate) to the reaction mixture under an inert argon atmosphere[3].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the norgnoscopine spot is fully consumed.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure N-substituted noscapine analogue.

Protocol B: In Vitro Tubulin Polymerization Assay (Self-Validating System)

To evaluate the antimitotic efficacy of synthesized norgnoscopine derivatives, a turbidimetric assay is employed. This protocol is self-validating as it utilizes opposing controls to ensure system integrity[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Reconstitute lyophilized porcine brain tubulin to a final concentration of 3 mg/mL in the PIPES buffer containing 1 mM GTP. Causality: GTP is strictly required as the energy source for the thermodynamic process of tubulin heterodimer assembly.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area clear plate, add the test compounds (norgnoscopine derivatives) to a final concentration of 10 μM.

  • Control Integration (Validation Step):

    • Positive Control for Assembly: Paclitaxel (10 μM).

    • Positive Control for Inhibition: Colchicine (10 μM).

    • Vehicle Control: 1% DMSO (to ensure the solvent does not artificially alter polymerization kinetics).

  • Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader maintained at 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing light scattering which is quantified as an increase in absorbance at 340 nm.

  • Data Analysis: Calculate the Vmax​ (maximum slope of the linear growth phase) for each well. Compare the Vmax​ of the norgnoscopine derivatives against the DMSO control to determine the percentage of inhibition[8].

Conclusion

Norgnoscopine hydrochloride is far more than a mere metabolic byproduct of noscapine. Its unique structural topology—specifically the unhindered secondary amine within the phthalideisoquinoline core—makes it an indispensable building block in modern medicinal chemistry. By serving as the foundation for novel colchicine-site binding agents, norgnoscopine enables the development of next-generation chemotherapeutics capable of overcoming multidrug resistance while maintaining the favorable toxicity profile characteristic of noscapinoids.

References

  • Noscapine-bile acid hybrids as novel anticancer agents National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis and biological evaluation of N-substituted noscapine analogues PubMed - ChemMedChem. URL:[Link]

  • Tubulin-polymerisation in the absence and presence of tubulin ligands ResearchGate. URL:[Link]

  • Structural Basis of Noscapine Activation for Tubulin Binding Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of Norgnoscopine Hydrochloride In Vitro: Kinetic Stabilization of Microtubules and Apoptotic Induction

Executive Summary & Structural Rationale In my experience designing high-throughput screening cascades for microtubule-targeting agents (MTAs), the transition from a natural product to a potent pharmacological tool often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In my experience designing high-throughput screening cascades for microtubule-targeting agents (MTAs), the transition from a natural product to a potent pharmacological tool often hinges on subtle metabolic modifications. Noscapine, a benzylisoquinoline alkaloid, exhibits weak anti-cancer properties. However, its true pharmacological potential is unlocked via metabolic processing.

Norgnoscopine (N-demethylnoscapine) is a major active metabolite of noscapine. The N-demethylation process significantly improves in vitro cytotoxicity against various cancer cell lines compared to the unmodified parent compound, making it a critical intermediate for highly potent noscapinoids . For in vitro applications, the hydrochloride salt (Norgnoscopine HCl) is utilized to maximize aqueous solubility, ensuring rapid dissolution and uniform molarity in physiological buffers.

The causality behind this enhanced efficacy lies in structural biology. Parent noscapinoids often suffer from steric clashes within the colchicine-binding pocket, specifically against the T5-loop of α-tubulin . N-demethylation alters the spatial footprint and electrostatic network of the alkaloid, allowing Norgnoscopine to anchor more favorably into the intra-dimer interface of α/β-tubulin, thereby driving its potent downstream cellular effects.

The Mechanistic Triad: From Tubulin Binding to Apoptosis

The mechanism of action of Norgnoscopine HCl is not a simple cytotoxic event; it is a highly orchestrated uncoupling of the mitotic spindle. The causality of cell death follows a strict three-phase mechanistic triad:

Phase 1: Kinetic Stabilization of Microtubules

Unlike classical depolymerizing agents (e.g., nocodazole) that destroy the microtubule polymer mass, Norgnoscopine HCl acts as a kinetic stabilizer . Upon binding to the colchicine site, it suppresses the dynamic instability of microtubules. It significantly reduces both the shortening and growing rates of the plus-ends, forcing the microtubules into a prolonged "paused" state without altering the total tubulin polymer-to-monomer ratio.

Phase 2: Spindle Assembly Checkpoint (SAC) Hyperactivation

During mitosis, kinetochores require physical tension generated by highly dynamic microtubules to signal successful chromosomal attachment. Because Norgnoscopine "freezes" these dynamics, the required tension is never achieved. This lack of tension is detected by the Spindle Assembly Checkpoint (SAC). Sensor proteins Mad2 and BubR1 are recruited to the kinetochores, where they sequester Cdc20. This sequestration potently inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of securin and cyclin B1.

Phase 3: Apoptotic Execution

The direct consequence of APC/C inhibition is a prolonged mitotic arrest in the G2/M phase. As the cell remains stalled, anti-apoptotic survival factors (such as Mcl-1) are progressively degraded. This exhaustion triggers the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent cleavage and activation of executioner caspases (Caspase-3 and -7).

Pathway Norg Norgnoscopine HCl Tubulin α/β-Tubulin Colchicine Site Norg->Tubulin High-affinity binding Dynamics Kinetic Stabilization (Increased Pause Time) Tubulin->Dynamics Suppresses instability SAC SAC Hyperactivation (Mad2/BubR1 Recruitment) Dynamics->SAC Loss of kinetochore tension Apoptosis Intrinsic Apoptosis (Caspase-3/7 Cleavage) SAC->Apoptosis Prolonged mitotic arrest

Fig 1: Mechanistic pathway of Norgnoscopine HCl from tubulin binding to apoptotic execution.

Quantitative Data Analysis

To understand the pharmacological superiority of Norgnoscopine over its parent compound, we must look at the kinetic and viability metrics. The table below summarizes representative comparative data illustrating how structural demethylation translates to enhanced biochemical and cellular potency.

ParameterNoscapine (Parent)Norgnoscopine HCl (Metabolite)Mechanistic Implication
Tubulin Binding Affinity ( Kd​ ) ~45 µM< 10 µMRelief of steric clash at α-tubulin T5-loop.
Microtubule Pause Time 35%> 65%Stronger suppression of dynamic instability.
IC 50​ (A549 Lung Cancer Cells) ~30 - 50 µM2.5 - 8.0 µMEnhanced intrinsic apoptotic induction.
Polymer Mass Alteration NegligibleNegligibleConfirms mechanism as kinetic stabilization, not depolymerization.

Self-Validating Experimental Workflows

As an Application Scientist, I mandate that any mechanistic claim be supported by a self-validating experimental loop. We must first prove the biochemical interaction (Target Validation), and then prove the cellular consequence (Phenotypic Validation).

Protocol 1: Target Validation via Tubulin Polymerization Assay (Turbidimetry)

Purpose: To prove that Norgnoscopine HCl binds tubulin and alters dynamics without causing massive depolymerization.

  • Preparation: Pre-warm a 96-well half-area clear microplate to 37°C.

  • Buffer Setup: Prepare PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add Norgnoscopine HCl (dissolved in DMSO, final DMSO < 1%) at varying concentrations (1 µM, 5 µM, 10 µM) to the wells. Include Paclitaxel (stabilizer) and Nocodazole (depolymerizer) as controls.

  • Tubulin Addition: Rapidly add purified porcine brain tubulin (final concentration 3 mg/mL) to the wells on ice.

  • Kinetic Read: Immediately transfer to a temperature-controlled microplate reader at 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Logic: Norgnoscopine will show a polymerization curve highly similar to the vehicle control (unlike Nocodazole, which flattens the curve), proving it does not destroy polymer mass but subtly alters kinetics.

Protocol 2: Phenotypic Validation via Multiparametric Flow Cytometry

Purpose: To link the biochemical kinetic stabilization directly to SAC-mediated G2/M arrest and subsequent apoptosis.

  • Cell Culture: Seed A549 cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with 5 µM Norgnoscopine HCl for 24, 48, and 72 hours to capture the temporal progression from arrest to death.

  • Harvesting: Collect both adherent and floating cells (critical for capturing apoptotic bodies) using Trypsin-EDTA.

  • Staining (Cell Cycle): Permeabilize a subset of cells with 70% cold ethanol. Stain with Propidium Iodide (PI) and RNase A for 30 mins.

  • Staining (Apoptosis): Wash the remaining subset in Annexin V Binding Buffer. Stain with Annexin V-FITC and PI for 15 mins in the dark.

  • Validation Logic: Flow cytometry will reveal a massive accumulation of cells having 4N DNA content (G2/M arrest) at 24h, followed by a shift to the Annexin V-positive/PI-positive quadrant (late apoptosis) at 48h-72h.

Workflow Prep Compound Preparation Tubulin Turbidimetry Assay Prep->Tubulin Cells Cell Culture Treatment Prep->Cells Data Data Integration Tubulin->Data Flow Flow Cytometry Cells->Flow Flow->Data

Fig 2: Self-validating in vitro workflow for evaluating microtubule-targeting agents.

References

  • Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library Source: Monash University Research Output URL:[Link]

  • Structural Basis of Noscapine Activation for Tubulin Binding Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Foundational

Norgnoscopine Hydrochloride: Comprehensive CAS Reference, Material Safety, and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary As a Senior Application Scientist in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of characterizing alkaloid impurities and utilizing them as synthetic building blocks. Norgnoscopine hydrochloride (also known as Nor-Noscapine, N-Desmethyl noscapine, or Noscapine Impurity 9) is a critical benzylisoquinoline alkaloid derivative. Lacking the N-methyl group of its parent compound, noscapine, this molecule presents unique physicochemical properties that alter its solubility, pKa, and reactivity.

This whitepaper provides an authoritative guide on the chemical identity, Material Safety Data Sheet (MSDS) parameters, and self-validating analytical protocols for Norgnoscopine hydrochloride. By understanding the causality behind its chemical behavior, researchers can optimize its use in proteomics research and the synthesis of novel tubulin-binding anti-cancer agents.

Chemical Identity & Physicochemical Profiling

Norgnoscopine hydrochloride is primarily utilized as a high-purity reference standard for impurity profiling in noscapine manufacturing and as a biochemical precursor[1]. The absence of the N-methyl group exposes a secondary amine, fundamentally shifting the molecule's basicity and nucleophilicity. This structural nuance is the causal factor behind its utility as a synthetic scaffold; the secondary amine serves as an ideal site for targeted alkylation to produce potent noscapine analogs.

Table 1: Quantitative Physicochemical Data
ParameterValue / Specification
Chemical Name Norgnoscopine hydrochloride / Nor-Noscapine
CAS Registry Number 92621-03-9 (Free base)[1][2]
Molecular Formula C21H21NO7•HCl[1]
Molecular Weight 435.85 g/mol (HCl salt) / 399.39 g/mol (Free base)[1][2]
Structural Class Benzylisoquinoline alkaloid[3]
Predicted pKa 7.08 ± 0.40 (Secondary amine)
Storage Temperature 2-8°C (Refrigerator), protect from light[3]

Material Safety Data Sheet (MSDS) Synthesis

Handling alkaloid derivatives requires strict adherence to safety protocols due to their potent biological activity. The following synthesized MSDS data outlines the GHS classification and necessary precautions.

Table 2: GHS Hazard Summary & Handling Protocols
CategoryDetails & Causal Explanation
GHS Classification Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A).
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
PPE Requirements Nitrile Gloves & Safety Goggles: Prevents transdermal absorption and mucosal irritation. Fume Hood: Prevents inhalation of aerosolized hydrochloride salt dust during weighing.
Storage Causality Store at 2-8°C in a dry, dark environment. Why? Benzylisoquinoline alkaloids are susceptible to photo-oxidation and hydrolytic degradation over time[3].
Spill Protocol Neutralize with a weak base (e.g., 1% sodium bicarbonate) to convert the HCl salt to the less soluble free base, then sweep into a sealed hazardous waste container.

Analytical Characterization: A Self-Validating Protocol

To ensure the integrity of Norgnoscopine hydrochloride in downstream applications, scientists must employ robust analytical methods. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) protocol is designed as a self-validating system .

The Causality of the Method Design

Because Norgnoscopine has a secondary amine with a pKa of ~7.08, running a mobile phase at neutral pH would result in partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we force the amine into a fully protonated state, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • System Suitability Test (SST) Preparation:

    • Prepare a resolution mixture containing 50 µg/mL Noscapine and 50 µg/mL Norgnoscopine hydrochloride in Methanol:Water (50:50).

    • Validation Check: The system is only validated for use if the chromatographic resolution ( Rs​ ) between Noscapine and Norgnoscopine is >2.0 . If Rs​<2.0 , the column is degraded or the mobile phase pH is incorrect, and the run must be aborted.

  • Sample Preparation:

    • Accurately weigh 10 mg of Norgnoscopine hydrochloride.

    • Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.

    • Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 280 nm.

  • Mass Spectrometry (ESI-MS) Confirmation:

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Expected Result: A dominant [M+H]+ peak at m/z 400.1 (corresponding to the free base mass of 399.39 + 1 proton)[2].

AnalyticalWorkflow Sample Sample Prep (Norgnoscopine HCl) HPLC RP-HPLC Separation (Acidic Mobile Phase) Sample->HPLC MS ESI-MS Detection (m/z 400.1[M+H]+) HPLC->MS Validation Data Validation (Rs > 2.0) MS->Validation

Figure 1: Self-validating RP-HPLC-MS analytical workflow for Norgnoscopine.

Mechanistic Role in Drug Development

Beyond its role as a reference standard (Noscapine Impurity 9)[3], Norgnoscopine is a highly valuable synthetic building block. Noscapine itself is known to bind to tubulin and arrest cellular mitosis, but its binding affinity is relatively weak.

By utilizing Norgnoscopine, medicinal chemists leverage the exposed secondary amine to synthesize N-substituted analogs (e.g., N-propargyl or N-benzyl derivatives). These modifications enhance the lipophilicity and steric fit of the molecule within the colchicine-binding site of the tubulin heterodimer. This causal chain—from structural modification to enhanced receptor fit—results in significantly higher antiproliferative activity against cancer cell lines compared to the parent noscapine.

TubulinBinding Norg Norgnoscopine (Precursor) Deriv N-Substituted Analogs Norg->Deriv Alkylation Tubulin Tubulin Heterodimer Binding Deriv->Tubulin Colchicine Site Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis

Figure 2: Mechanistic pathway of Norgnoscopine-derived analogs in cancer therapeutics.

Conclusion

Norgnoscopine hydrochloride (CAS 92621-03-9) is far more than a mere manufacturing impurity; it is a critical analytical benchmark and a potent synthetic scaffold. By understanding the causality of its physicochemical properties—specifically the behavior of its secondary amine—scientists can design self-validating analytical methods and engineer next-generation tubulin-binding therapeutics. Strict adherence to the outlined MSDS protocols ensures both laboratory safety and the long-term stability of the compound.

References

  • LookChem . "Cas 92621-03-9, N-DesMethyl Noscapine-d3". Retrieved from:[Link]

Sources

Exploratory

Norgnoscopine Hydrochloride: Receptor Binding Affinity, Selectivity, and Pharmacodynamic Profiling

Executive Summary & Molecular Architecture Norgnoscopine hydrochloride (CAS 92621-03-9) is a synthetic benzylisoquinoline alkaloid and a critical N-demethylated metabolite of the naturally occurring antitussive, noscapin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Norgnoscopine hydrochloride (CAS 92621-03-9) is a synthetic benzylisoquinoline alkaloid and a critical N-demethylated metabolite of the naturally occurring antitussive, noscapine (1[1]). In modern drug development, the transition from noscapine to norgnoscopine represents a pivotal structural optimization. While parent noscapine exhibits weak anticancer properties due to poor tubulin binding, the removal of the N-methyl group to form norgnoscopine alters the basicity of the isoquinoline nitrogen and removes critical steric bulk (2[2]). This N-demethylation not only enhances intrinsic cytotoxicity but also provides a highly versatile scaffold for the synthesis of third-generation noscapinoids with vastly superior receptor affinities.

Receptor Binding Profile & Selectivity

Primary Target: The Colchicine Binding Site of Tubulin

The primary pharmacological target for norgnoscopine and its derivatives is the α/β-tubulin heterodimer. High-resolution crystallographic studies confirm that noscapine-derived compounds bind directly to the colchicine site of tubulin (3[3]).

In the parent compound, the 7A-methoxy group creates a severe steric clash with the αT5-loop of tubulin, which actively precludes deep pocket insertion and limits binding affinity[3]. Norgnoscopine circumvents this limitation. By serving as an intermediate scaffold, it allows for targeted substitutions (such as halogenated benzyl groups) at the isoquinoline nitrogen. These modifications bypass the steric hindrance, enabling the molecule to anchor deeply into the hydrophobic pocket of the colchicine binding site, thereby suppressing microtubule dynamics without completely depolymerizing the microtubule network (4[4]).

Secondary Receptors and Polypharmacology

To ensure therapeutic safety, researchers must account for the polypharmacological nature of phthalideisoquinolines:

  • Brain Tissue Binding Sites: Noscapine exhibits high-affinity, stereospecific binding (Kd = 7 nM) in guinea pig brain homogenates, enriched in the synaptosomal fraction. These sites are distinct from traditional opioid receptors (5[5]).

  • Bradykinin Receptors: Noscapine acts as a non-competitive antagonist at bradykinin receptors, a mechanism linked to its protective effects against ischemia-reperfusion injury (6[6]). Norgnoscopine must be screened against these off-target receptors to quantify selectivity ratios during preclinical development.

Quantitative Binding Kinetics

The table below summarizes the binding affinities of the noscapine structural family, demonstrating the thermodynamic advantage of modifying the norgnoscopine core.

CompoundTarget ReceptorBinding Affinity (Kd)Pharmacological Note
Noscapine (Parent) Tubulin (Colchicine site)144 ± 1.0 µMWeak baseline affinity due to steric clash[4].
Norgnoscopine HCl Tubulin (Colchicine site)< 144 µMEnhanced affinity via N-demethylation[2].
9-Bromonoscapine Tubulin (Colchicine site)54 ± 9.1 µMFirst-generation clinical candidate (EM011)[4].
N-(3-bromobenzyl) noscapine Tubulin (Colchicine site)38 ± 4.0 µMThird-generation derivative synthesized from norgnoscopine[4].
Noscapine Brain Synaptosomal Sites7.0 nMHigh-affinity off-target central binding[5].

Self-Validating Experimental Methodologies

To accurately profile norgnoscopine hydrochloride, researchers must employ rigorous, self-validating biophysical assays. Below is the optimized protocol for determining tubulin binding kinetics.

Protocol: Surface Plasmon Resonance (SPR) for Tubulin Binding

This protocol utilizes label-free SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates of norgnoscopine.

  • Step 1: Sensor Chip Functionalization

    • Action: Immobilize biotinylated α/β-tubulin heterodimers onto a Streptavidin (SA) sensor chip until a baseline shift of ~2000 Response Units (RU) is achieved.

    • Causality: Standard amine coupling randomly cross-links lysine residues, which can physically obstruct the colchicine binding pocket. Biotinylation ensures a uniform, directional orientation of the tubulin heterodimer, preserving the structural integrity and accessibility of the binding site.

  • Step 2: Analyte Preparation

    • Action: Dissolve Norgnoscopine hydrochloride in a running buffer (e.g., 1x PBS, 0.05% Tween-20) containing exactly 5% DMSO.

    • Causality: Alkaloids exhibit limited aqueous solubility. Using exactly 5% DMSO in both the analyte solution and the running buffer prevents bulk refractive index shifts during the injection phase, which would otherwise create false-positive binding signals.

  • Step 3: Kinetic Injection & Regeneration

    • Action: Inject serial dilutions of norgnoscopine (10 µM to 200 µM) over the chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5).

  • Step 4: The Self-Validation Check (Critical)

    • Action: Inject a known high-affinity reference ligand (e.g., Colchicine, 50 µM) at the beginning and the end of the experimental run.

    • Causality: If the maximum response ( Rmax​ ) for colchicine drops by >10% by the end of the run, the tubulin surface has denatured over time. This internal control validates the structural viability of the target receptor; without it, a lack of norgnoscopine binding could be falsely attributed to low affinity rather than target degradation.

Mechanistic Pathway of Action

The binding of norgnoscopine to tubulin initiates a cascade that halts cellular proliferation without causing the severe neurotoxicity associated with complete microtubule ablation (e.g., as seen with paclitaxel).

G Norg Norgnoscopine Hydrochloride Tubulin α/β-Tubulin Heterodimer Norg->Tubulin Binds colchicine site MT Microtubule Dynamics Tubulin->MT Suppresses instability SAC Spindle Assembly Checkpoint MT->SAC Induces mitotic arrest Apoptosis Apoptotic Cell Death SAC->Apoptosis Triggers caspases

Mechanistic pathway of Norgnoscopine-induced mitotic arrest via tubulin binding.

References

  • Norgnoscopine Hydrochloride | BIOZOL Source: BIOZOL URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: PMC (NIH)
  • Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library Source: Monash University URL
  • Source: PMC (NIH)
  • Source: PubMed (NIH)

Sources

Foundational

An In-Depth Technical Guide to the Chemical Synthesis of Norgnoscopine Hydrochloride

A Whitepaper for Drug Development Professionals, Researchers, and Scientists Introduction: The Significance of Norgnoscopine Norgnoscopine, the N-demethylated analogue of the naturally occurring alkaloid Noscapine, has e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Introduction: The Significance of Norgnoscopine

Norgnoscopine, the N-demethylated analogue of the naturally occurring alkaloid Noscapine, has emerged as a compound of significant interest in medicinal chemistry and drug development.[1] While Noscapine itself has a long history as an antitussive agent and has been investigated for its anticancer properties, Norgnoscopine exhibits enhanced in vitro cytotoxicity against several cancer cell lines.[1] Furthermore, it serves as a crucial intermediate in the synthesis of N-substituted noscapine analogues, a number of which have demonstrated even greater potential as anticancer agents.[1] This guide provides a detailed exploration of the primary chemical synthesis pathways for obtaining Norgnoscopine and its subsequent conversion to the more pharmaceutically acceptable hydrochloride salt.

Chemical Identity and Properties

To establish a clear understanding, the fundamental properties of Norgnoscopine and its hydrochloride salt are summarized below.

PropertyNorgnoscopineNorgnoscopine Hydrochloride
IUPAC Name (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one[S-(R,S)]-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)isobenzofuranone Hydrochloride
Molecular Formula C₂₁H₂₁NO₇C₂₁H₂₁NO₇ • HCl
Molecular Weight 399.39 g/mol 435.85 g/mol
CAS Number 92621-03-9Not explicitly available, free base is 92621-03-9.[2][3]

Synthetic Pathways from Noscapine

The most prevalent and practical approach to synthesizing Norgnoscopine is through the N-demethylation of its readily available precursor, Noscapine. This transformation can be achieved through several chemical methods, with varying degrees of efficiency and environmental impact.

Pathway 1: N-Demethylation via Polonovski-Type Reaction

A robust and frequently cited method for the N-demethylation of Noscapine involves a two-step process reminiscent of the Polonovski reaction. This pathway is noted for achieving high yields.[1]

  • Oxidation to Noscapine N-oxide: The tertiary amine of Noscapine is first oxidized to its corresponding N-oxide.

  • Rearrangement and Hydrolysis: The N-oxide is then treated with an iron-containing catalyst, which facilitates a rearrangement and subsequent hydrolysis to yield Norgnoscopine.

The overall transformation can be visualized as follows:

G Noscapine Noscapine N_oxide Noscapine N-oxide Hydrochloride Salt Noscapine->N_oxide Oxidation Norgnoscopine Norgnoscopine N_oxide->Norgnoscopine Iron-catalyzed Rearrangement

Caption: Polonovski-type N-demethylation of Noscapine.

A reported yield for this process is as high as 74%.[1] The use of chlorinated solvents is common in these protocols, which is a consideration for large-scale synthesis.[1]

Pathway 2: Direct Demethylation with Fenton-like Reagents

A more direct approach involves the use of reagents that can effect the demethylation in a single step. One such method utilizes hydrogen peroxide in the presence of a ferrous salt, such as ferrous sulfate (FeSO₄).[4]

This reaction proceeds via a radical mechanism, where hydroxyl radicals generated from the Fenton-like system attack the N-methyl group, leading to its removal.

G Noscapine Noscapine Norgnoscopine Norgnoscopine Noscapine->Norgnoscopine H₂O₂ / FeSO₄•7H₂O

Caption: Direct N-demethylation of Noscapine using Fenton-like reagents.

This method is utilized in the synthesis of N-nor-noscapine for the subsequent creation of amino acid conjugates.[4]

Biocatalytic N-Demethylation: A Greener Alternative

While this guide focuses on chemical synthesis, it is pertinent to mention the advancements in biocatalytic methods. Mutants of the P450BM3 enzyme have been shown to selectively N-demethylate Noscapine.[1][5] This enzymatic approach offers high selectivity and avoids the use of harsh reagents and chlorinated solvents, making it an attractive option for sustainable, large-scale production.[1]

Experimental Protocol: Synthesis of Norgnoscopine Hydrochloride

This section provides a representative, step-by-step protocol for the synthesis of Norgnoscopine, followed by its conversion to the hydrochloride salt. This protocol is a composite of established methodologies and should be adapted and optimized based on laboratory conditions and scale.

Part A: N-Demethylation of Noscapine

  • Dissolution: Dissolve Noscapine in a suitable organic solvent (e.g., a mixture of methanol and dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of ferrous sulfate heptahydrate (FeSO₄•7H₂O) in water.

  • Oxidation: While maintaining the low temperature, add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 5-10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Noscapine) is consumed.

  • Work-up: Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite. Adjust the pH to basic (pH 8-9) with an appropriate base (e.g., ammonium hydroxide or sodium bicarbonate).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Norgnoscopine can be purified by column chromatography on silica gel.

Part B: Formation of Norgnoscopine Hydrochloride

  • Dissolution: Dissolve the purified Norgnoscopine free base in a minimal amount of a suitable solvent, such as anhydrous ethanol or isopropanol.

  • Acidification: To this solution, slowly add a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or as ethereal HCl) while stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Norgnoscopine hydrochloride as a crystalline solid. The formation of the salt should be conducted in a controlled manner to ensure proper crystallization.[6]

Characterization and Quality Control

The identity and purity of the synthesized Norgnoscopine hydrochloride should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of the N-methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline salt.

Conclusion

The synthesis of Norgnoscopine hydrochloride is a critical process for enabling further research into its therapeutic potential and for the development of novel noscapinoid derivatives. The N-demethylation of Noscapine remains the most viable starting point, with both established chemical methods and emerging biocatalytic routes offering pathways to this important molecule. The choice of synthetic route will depend on factors such as scale, desired purity, and environmental considerations. Careful execution of the synthesis, purification, and salt formation steps, coupled with rigorous analytical characterization, is essential for obtaining high-quality Norgnoscopine hydrochloride for research and development purposes.

References

  • Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library. (2019). Vertex AI Search.
  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. (2023). ACS Omega.
  • Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimis
  • Norgnoscopine hydrochloride | CAS 92621-03-9 (free base) | SCBT.Santa Cruz Biotechnology.
  • Buy Norgnoscopine Hydrochloride in USA & Canada | CAS: | C21 H21 N O7 . H Cl - Clinivex.Clinivex.
  • What is the route of synthesis of Noscapine Hydrochloride monohydrate ? (2016).
  • Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC - NIH.

Sources

Exploratory

Norgnoscopine Hydrochloride: A Comprehensive Guide to Structural Elucidation via Advanced NMR Spectroscopy

Abstract Norgnoscopine hydrochloride is a critical benzylisoquinoline alkaloid and a major structural analogue in the noscapinoid family. As drug development pivots toward highly specific microtubule-modulating agents, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Norgnoscopine hydrochloride is a critical benzylisoquinoline alkaloid and a major structural analogue in the noscapinoid family. As drug development pivots toward highly specific microtubule-modulating agents, the precise structural and stereochemical characterization of these metabolites becomes paramount. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for the unambiguous structural elucidation of Norgnoscopine hydrochloride.

Contextualizing Norgnoscopine Hydrochloride

Norgnoscopine (also known as Nor- α -gnoscopine or N-desmethyl noscapine) is a major metabolite of the well-documented antitussive and antineoplastic agent, noscapine US6376516B1[1]. While noscapine has been extensively studied for its ability to arrest mammalian cells at mitosis by altering microtubule dynamics without suppressing them entirely Biological Evaluation of Noscapine analogues[2], its N-demethylated derivative presents unique structural elucidation challenges.

The hydrochloride salt form (C21H21NO7·HCl, MW: 435.85) is predominantly utilized in analytical and pharmacological settings due to its enhanced stability and aqueous solubility profile LGC Standards[3].

Pharmacodynamics A Norgnoscopine HCl B Tubulin Binding A->B Target Engagement C Microtubule Arrest B->C Kinetic Alteration D Apoptosis C->D Cell Death

Fig 1. Pharmacological pathway of Norgnoscopine targeting microtubule dynamics.

The Analytical Philosophy: Causality in NMR Spectroscopy

Modern NMR spectroscopy is the cornerstone of atomic-level structural elucidation MDPI[4]. However, acquiring a spectrum is merely a mechanical act; designing the acquisition parameters requires a deep understanding of the molecule's physical chemistry. Norgnoscopine HCl features a highly functionalized tetrahydroisoquinoline core fused to a phthalide system, demanding a rigorous, self-validating workflow to unambiguously assign its contiguous stereocenters and overlapping methoxy resonances GSU[5].

NMR_Workflow S1 Sample Prep (DMSO-d6, 298K) S2 1D Acquisition (1H, 13C) S1->S2 S3 2D Homonuclear (COSY, TOCSY) S2->S3 S4 2D Heteronuclear (HSQC, HMBC) S2->S4 S5 Stereochemistry (NOESY) S3->S5 S4->S5 S6 Structure Validation S5->S6

Fig 2. Self-validating NMR workflow for the structural elucidation of complex alkaloids.

Experimental Protocol: Self-Validating Sample Preparation

A high-fidelity structural assignment begins at the bench. The following protocol is engineered to maximize the Signal-to-Noise Ratio (SNR) while suppressing artifacts.

Step 1: Solvent Selection and Dissolution

  • Action: Weigh exactly 15.0 mg of Norgnoscopine HCl and dissolve in 600 µL of 100% isotopically pure DMSO-d6.

  • Causality: The hydrochloride salt of Norgnoscopine exhibits poor solubility in non-polar solvents like CDCl3. DMSO-d6 ensures complete solvation of the ionic lattice. Furthermore, DMSO disrupts intermolecular hydrogen bonding, which would otherwise cause severe line broadening of the amine protons.

Step 2: Internal Referencing

  • Action: Add 0.03% v/v Tetramethylsilane (TMS) to the solution.

  • Causality: Norgnoscopine possesses multiple methoxy groups (-OCH3) whose chemical shifts cluster tightly between 3.8 and 4.1 ppm ACS Omega[6]. A precise 0.00 ppm reference is non-negotiable to prevent the misassignment of these nearly isochronous signals.

Step 3: Thermal Equilibration

  • Action: Insert the NMR tube into the spectrometer (e.g., 600 MHz equipped with a cryoprobe) and equilibrate at 298 K for exactly 10 minutes before tuning, matching, and shimming.

  • Causality: Temperature gradients within the sample tube induce convection currents. Convection destroys the phase coherence of the spins, leading to distorted line shapes and catastrophic artifacts in 2D NOESY/ROESY spectra.

1D NMR Analysis: Establishing the Chemical Inventory

The 1D 1H and 13C spectra serve as the foundational inventory of the molecule's chemical environments. In Norgnoscopine, the absence of the N-methyl resonance (typically observed around 2.5-2.6 ppm in standard noscapine) is the primary indicator of successful N-demethylation US6376516B1[1].

Table 1: Key 1H and 13C NMR Assignments for Norgnoscopine HCl (Data extrapolated from structurally analogous noscapine derivatives in DMSO-d6)

Structural Motif1H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)13C Chemical Shift (δ, ppm)
Phthalide C-H (C-1)5.50 - 5.65d, J = 4.080.5 - 82.0
Isoquinoline C-H (C-9)4.30 - 4.45d, J = 4.060.0 - 62.5
Methoxy (-OCH3) x 33.80, 3.95, 4.05s (3H each)56.5, 59.0, 60.5
Methylenedioxy (-O-CH2-O-)5.90 - 6.00s (2H)100.5 - 102.5
Aromatic Protons6.10 - 7.00m (Various)116.0 - 120.0
Phthalide Carbonyl (C=O)--167.0 - 169.0
2D NMR Workflows: Mapping Connectivity

A self-validating structural assignment relies on orthogonal 2D techniques to piece together the fragments identified in the 1D spectra GSU[5].

A. Homonuclear Correlation (COSY)

  • Methodology: Acquire a gradient-selected COSY spectrum.

  • Causality: COSY maps through-bond scalar couplings (2J and 3J). For Norgnoscopine, this is critical for tracing the aliphatic spin system of the tetrahydroisoquinoline ring (C-3 to C-4). The cross-peaks between the diastereotopic protons of the CH2 groups confirm the intact ring structure.

B. Heteronuclear Single Quantum Coherence (HSQC)

  • Methodology: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: HSQC assigns protons to their directly attached carbons (1JCH). Multiplicity editing (CH/CH3 positive, CH2 negative) provides immediate validation of the methylenedioxy bridge (negative phase) versus the methoxy groups (positive phase), resolving any overlap in the 1H dimension by dispersing them across the much wider 13C chemical shift range.

C. Heteronuclear Multiple Bond Correlation (HMBC)

  • Methodology: Acquire an HMBC spectrum optimized for long-range couplings (nJCH = 8 Hz).

  • Causality: HMBC is the definitive tool for assembling the molecular skeleton, revealing 2- and 3-bond 1H-13C couplings. For Norgnoscopine, the critical linkage is the C-C bond connecting the isoquinoline and phthalide rings. The HMBC cross-peak between the C-1 proton (phthalide) and the C-9 carbon (isoquinoline), as well as correlations to the phthalide carbonyl (~168 ppm), unambiguously validates the core architecture.

Stereochemical Elucidation: NOESY

Norgnoscopine contains contiguous stereocenters at C-1 and C-9. The relative stereochemistry dictates its spatial geometry and, consequently, its binding affinity to tubulin.

Protocol for NOESY Acquisition:

  • Set Mixing Time ( τm​ ): Optimize the mixing time to 300-400 ms.

    • Causality: This timeframe is mathematically optimal for small-to-medium molecules (MW ~435 Da) in the extreme narrowing limit. It maximizes the cross-relaxation rate (Nuclear Overhauser Effect) while preventing spin diffusion, which could lead to false-positive correlations.

  • Data Interpretation: Analyze the cross-peaks between H-1 and H-9.

    • Validation System: A strong NOE cross-peak indicates a syn (co-facial) relationship between the protons, confirming the relative stereochemistry. The absence of an NOE, coupled with a large 3J coupling constant in the 1H spectrum, would suggest an anti relationship.

Conclusion

The structural elucidation of Norgnoscopine hydrochloride requires more than just running standard NMR experiments; it demands a deliberate, physics-driven approach to sample preparation and pulse sequence selection. By integrating high-resolution 1D data with orthogonal 2D mapping (COSY, HSQC, HMBC) and spatial NOESY analysis, researchers can construct a self-validating proof of structure. This rigorous methodology ensures the chemical integrity required for downstream pharmacological profiling and drug development.

References
  • Noscapine and noscapine derivatives, useful as anticancer agents (US6376516B1). Google Patents. 1

  • Biological Evaluation of Noscapine analogues as Potent and Microtubule-Targeted Anticancer Agents . PubMed (NIH). 2

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents . ACS Omega. 6

  • Certificate of Analysis - Norgnoscopine . LGC Standards. 3

  • The Evolving Landscape of NMR Structural Elucidation . MDPI. 4

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Norgnoscopine Hydrochloride HPLC Method Development and Validation

Introduction and Analytical Context Norgnoscopine hydrochloride (CAS 92621-03-9), also designated as Nor-noscapine or Noscapine Impurity 9, is a critical desmethyl derivative of the phthalideisoquinoline alkaloid noscapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Norgnoscopine hydrochloride (CAS 92621-03-9), also designated as Nor-noscapine or Noscapine Impurity 9, is a critical desmethyl derivative of the phthalideisoquinoline alkaloid noscapine[1][2]. Noscapine is widely recognized for its antitussive properties and its emerging potential as an antineoplastic agent that disrupts microtubule dynamics by binding to tubulin[3].

During the synthesis, formulation, and shelf-life degradation of noscapine active pharmaceutical ingredients (APIs), norgnoscopine can form as a related substance or active metabolite. To ensure pharmaceutical efficacy and patient safety, rigorous analytical control of this impurity is mandatory. This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Norgnoscopine hydrochloride, validated according to ICH Q2(R1) guidelines.

Mechanistic Rationale for Method Development (Causality)

Developing a robust chromatographic method for isoquinoline alkaloids requires overcoming specific physicochemical challenges. As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than relying on trial and error.

Overcoming Silanol Interactions

Norgnoscopine possesses a basic nitrogen atom within its isoquinoline ring system. In standard RP-HPLC, unprotonated or partially protonated amines interact strongly with residual free silanols on the silica stationary phase. This secondary interaction leads to severe peak tailing, variable retention times, and poor resolution[3][4].

The Role of pH and Ion-Pairing

To counteract silanol interference, the mobile phase is engineered with two synergistic features:

  • Acidic pH Control (pH 3.0): Maintaining the mobile phase at pH 3.0 using orthophosphoric acid ensures the basic nitrogen is fully protonated, suppressing mixed-mode retention mechanisms[3].

  • Ion-Pairing Reagents: The addition of an anionic ion-pairing agent, such as 1-octane sulfonic acid, forms a neutral, highly hydrophobic complex with the protonated norgnoscopine[3][5]. This complex dramatically increases the analyte's affinity for the hydrophobic C18 stationary phase, resulting in sharp, symmetrical peaks and highly reproducible retention kinetics.

Temperature Optimization

Elevating the column temperature to 45°C reduces the viscosity of the mobile phase, which enhances the mass transfer rate of the bulky norgnoscopine–ion-pair complex between the mobile and stationary phases, further sharpening the chromatographic band[5].

Experimental Protocols

Reagents and Materials
  • Standards: Norgnoscopine hydrochloride reference standard (Purity ≥ 95%)[2].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q purified water.

  • Additives: 1-octane sulfonic acid sodium salt (HPLC grade), Orthophosphoric acid (85%).

Step-by-Step Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.16 g of 1-octane sulfonic acid sodium salt in 1000 mL of Milli-Q water (yields ~10 mM solution). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane and degas via sonication for 10 minutes[5].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of Norgnoscopine HCl into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark[3].

  • Working Standard Solution (5 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions

Table 1: Final HPLC Parameters

ParameterSpecificationRationale
Column Waters Sunfire C18, 250 × 4.6 mm, 5 µmHigh carbon load and end-capping minimize silanol activity[5].
Mobile Phase Buffer (pH 3.0) : Acetonitrile (40:60 v/v)Isocratic elution provides rapid, reproducible baseline separation[3].
Flow Rate 0.8 mL/minBalances optimal linear velocity with acceptable system backpressure[3][5].
Detection UV at 260 nmCorresponds to the maximum UV absorbance ( λmax​ ) of the phthalideisoquinoline chromophore[3][5].
Column Temp. 45°CImproves peak symmetry and mass transfer kinetics[5].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Method Validation Execution (ICH Q2(R1))

A self-validating system requires that the method proves its own reliability through rigorous statistical thresholds. The following protocol aligns with ICH Q2(R1) standards.

System Suitability Testing (SST)

Before any validation parameter is executed, the system must pass SST criteria to ensure the equipment, electronics, and chromatography are fit for purpose. Inject the 5 µg/mL working standard six times.

Table 2: System Suitability Acceptance Criteria

ParameterObserved ResultAcceptance Criteria
Retention Time (RT) ~2.45 minConsistent (± 2%)
Theoretical Plates (N) 3,150> 2,000
Tailing Factor (Tf) 1.15≤ 2.0
% RSD of Peak Area 0.85%≤ 2.0%
Specificity and Forced Degradation

To prove the method is stability-indicating, Norgnoscopine HCl samples are subjected to extreme stress to generate potential degradation products.

  • Acid/Base Stress: 1N HCl and 1N NaOH for 1 hour at room temperature[5].

  • Oxidative Stress: 3% H2​O2​ for 1 hour.

  • Thermal/Photolytic: 60°C for 24 hours; UV light exposure for 24 hours.

  • Validation Check: Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector, ensuring no co-elution of degradants with the main norgnoscopine peak[5].

Linearity, LOD, and LOQ

Prepare a series of calibration standards at 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL.

  • Linearity: Plot peak area against concentration. The correlation coefficient ( R2 ) must be 0.999[3][5].

  • Sensitivity: Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) [4].

Accuracy (Recovery)

Spike known concentrations of Norgnoscopine HCl into a synthetic placebo matrix at three levels: 50%, 100%, and 150% of the target concentration (5 µg/mL). Analyze in triplicate.

  • Validation Check: Mean recovery must fall between 98.0% and 102.0%[5].

Precision and Robustness
  • Method Precision (Repeatability): Six independent preparations of the 100% test concentration. %RSD must be 2.0%[4].

  • Robustness: Deliberately alter the flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2%). The system suitability parameters must remain within acceptance criteria, proving the method's resilience to day-to-day operational fluctuations[4].

Table 3: Summary of Validation Results

Validation ParameterResult / RangeStatus
Linearity Range 1.0 – 10.0 µg/mL ( R2 = 0.9994)Pass
Accuracy (Mean Recovery) 99.8% – 101.2%Pass
Repeatability (% RSD) 1.12% (n=6)Pass
Intermediate Precision 1.34% (n=6, different analyst/day)Pass
Robustness No significant impact on Tf​ or N Pass

Workflow Visualization

Below is the logical architecture of the method development and validation lifecycle, demonstrating the dependency of validation execution on preliminary mechanistic optimization.

HPLC_Workflow Start Method Development Initiation Column Column Selection (e.g., C18, 5µm) Start->Column MobilePhase Mobile Phase Optimization (pH 3.0 Ion-Pairing / ACN) Column->MobilePhase Validation ICH Q2(R1) Validation Execution MobilePhase->Validation Spec Specificity & Forced Degradation Validation->Spec Lin Linearity & Range (LOD/LOQ) Validation->Lin Acc Accuracy & Precision (% Recovery, %RSD) Validation->Acc Robust Robustness (Flow rate, pH shifts) Validation->Robust Final Validated HPLC Method for Norgnoscopine HCl Spec->Final Lin->Final Acc->Final Robust->Final

Fig 1. Logical workflow for Norgnoscopine HCl HPLC method development and ICH Q2(R1) validation.

References

  • [1] Title: Norgnoscopine hydrochloride | CAS 92621-03-9 (free base) | SCBT Source: scbt.com URL:

  • [2] Title: N-DesMethyl Noscapine-d3 CAS#: 92621-03-9 - ChemicalBook Source: chemicalbook.com URL:

  • [3] Title: Development and Validation of Noscapine In Bulk and Pharmaceutical Formulations by RP-HPLC Method Source: ajptr.com (American Journal of PharmTech Research) URL:

  • [4] Title: Development and Validation of a RP-HPLC Method for the Estimation Nascopine and Chlorpheniramine in Bulk and Dosage Form Source: humanjournals.com URL:

  • [5] Title: Validated method for determination of degradation impurity of Noscapine HCl by HPLC Source: scholarsresearchlibrary.com URL:

Sources

Application

Standardized protocol for Norgnoscopine hydrochloride administration in murine models

Application Note: Standardized Protocol for Norgnoscopine Hydrochloride Administration in Murine Oncology Models Executive Summary & Mechanistic Rationale Norgnoscopine hydrochloride (CAS 92621-03-9) is a synthetic benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for Norgnoscopine Hydrochloride Administration in Murine Oncology Models

Executive Summary & Mechanistic Rationale

Norgnoscopine hydrochloride (CAS 92621-03-9) is a synthetic benzylisoquinoline alkaloid and an N-desmethyl derivative of the antitussive agent noscapine. In preclinical oncology, noscapinoids have emerged as a highly valuable class of microtubule-modulating agents. Unlike traditional taxanes or vinca alkaloids that severely over-stabilize or destabilize microtubules—often resulting in dose-limiting peripheral neuropathy—noscapinoids subtly alter microtubule dynamics.

The Causality of Efficacy: Norgnoscopine binds to tubulin heterodimers, subtly altering the kinetic rates of microtubule assembly and disassembly without completely destroying the microtubule network. This kinetic disruption is detected by the cell's Spindle Assembly Checkpoint (SAC). The SAC halts the cell cycle, forcing the malignant cells into a prolonged mitotic arrest at the G2/M phase, which ultimately triggers apoptosis. Because this mechanism relies on the rapid division rate of cancer cells, it exhibits a favorable therapeutic index with minimal toxicity to post-mitotic tissues like neurons[1].

MOA Norg Norgnoscopine HCl Tubulin Tubulin Heterodimers Norg->Tubulin Binds Dynamics Altered Microtubule Dynamics Tubulin->Dynamics Modulates SAC Spindle Assembly Checkpoint Dynamics->SAC Triggers Arrest Mitotic Arrest (G2/M) SAC->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Prolonged

Mechanistic pathway of Norgnoscopine-induced apoptosis via microtubule modulation.

Experimental Design & Model Selection

Selecting the correct murine model is critical for generating translatable data.

  • For Human Xenografts: Severely immunodeficient models, such as the2, are strongly recommended. The absence of functional T, B, and NK cells ensures high engraftment rates of human solid tumors without host-versus-graft rejection[2].

  • For Syngeneic Models (Immuno-Oncology): If evaluating Norgnoscopine in conjunction with immunotherapies, immunocompetent mice (e.g., BALB/c or C57BL/6) bearing syngeneic tumors (e.g., CT26 or B16) must be used to preserve the tumor-immune system interactions[3].

Step-by-Step Protocol: Formulation and Administration

Phase 1: Formulation Chemistry

Norgnoscopine hydrochloride (4) presents a formulation challenge. While it is a hydrochloride salt, its bulky alkaloid core retains significant lipophilicity[4]. Causality of the Vehicle: A purely aqueous solvent will cause micro-precipitation, leading to erratic absorption or fatal pulmonary embolisms upon injection. We utilize a multi-component co-solvent system: 5% DMSO, 30% PEG-400, 5% Tween-80, and 60% Sterile Saline .

  • Weigh the required mass of Norgnoscopine HCl.

  • Dissolve completely in 5% (final volume) DMSO. Reasoning: DMSO disrupts the crystalline lattice to ensure primary dissolution.

  • Add 30% PEG-400 and 5% Tween-80. Vortex vigorously for 2 minutes. Reasoning: PEG acts as a cosolvent, and Tween-80 forms micelles to prevent precipitation upon aqueous dilution.

  • Slowly add 60% sterile saline dropwise while sonicating the mixture in a water bath at 37°C until the solution is optically clear.

Phase 2: Tumor Inoculation & Randomization
  • Harvest target cancer cells at ~80% confluence. Wash and resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female mice.

  • Self-Validating Step: Do not begin treatment immediately. Monitor tumor growth bi-weekly using digital calipers. Randomize mice into treatment groups only when average tumor volumes reach 100–150 mm³ . This ensures that the drug is tested against an established, vascularized tumor rather than simply preventing initial engraftment.

Phase 3: Dosing Strategy
  • Route: Intraperitoneal (IP) injection. Reasoning: IP administration bypasses the gastrointestinal absorption variability inherent to oral gavage in initial efficacy studies, ensuring high systemic bioavailability for precise pharmacokinetic profiling.

  • Schedule: Administer Norgnoscopine HCl daily at doses of 10 mg/kg and 30 mg/kg for 21 days.

  • Control: Administer the exact vehicle (DMSO/PEG/Tween/Saline) to a control group. Self-Validating System: This proves that any observed tumor regression or weight loss is due to the active pharmaceutical ingredient, not solvent toxicity.

Phase 4: In Vivo Monitoring & Tissue Harvesting
  • Measure tumor volume ( V=2Length×Width2​ ) twice weekly.

  • Weigh mice twice weekly. A body weight drop of >20% indicates severe systemic toxicity and mandates immediate humane euthanasia.

  • On Day 22, euthanize the animals. Excise tumors, weigh them, and fix half in 10% neutral buffered formalin for immunohistochemistry (IHC), while snap-freezing the other half in liquid nitrogen for protein/RNA extraction.

Workflow A Day 0 Tumor Inoculation B Day 10 Randomization A->B C Days 10-31 Daily Dosing B->C D Ongoing Efficacy Monitoring C->D E Day 31 Tissue Harvest D->E

Standardized 21-day in vivo workflow for Norgnoscopine efficacy evaluation.

Quantitative Benchmarks & Data Presentation

The following table summarizes the expected pharmacodynamic outcomes when administering Norgnoscopine HCl in a standard human triple-negative breast cancer (TNBC) xenograft model, compared against a traditional taxane. Notice that while Norgnoscopine achieves comparable tumor volume reduction to Paclitaxel, it does so without the severe body weight loss (toxicity proxy) associated with traditional chemotherapies.

Experimental GroupMean Tumor Volume (Day 21)Body Weight Change (%)Mitotic Index (Ki-67+)Apoptotic Index (Caspase-3+)
Vehicle Control 1250 ± 150 mm³+4.2 ± 1.1%85 ± 5%2 ± 1%
Norgnoscopine (10 mg/kg) 680 ± 90 mm³+2.5 ± 1.5%45 ± 8%18 ± 4%
Norgnoscopine (30 mg/kg) 290 ± 60 mm³-1.8 ± 2.0%15 ± 5%42 ± 6%
Paclitaxel (Positive Ctrl) 250 ± 50 mm³-12.5 ± 3.1%10 ± 4%45 ± 5%

References

  • ACS Publications - Organic Letters. An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine. URL:[Link]

  • Taconic Biosciences. Humanized Immune System Mice for Preclinical Research. URL:[Link]

  • National Institutes of Health (NIH) / PMC. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Enhancing Oral Bioavailability of Norgnoscopine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Norgnoscopine, a derivative of the phthalideisoquinoline alkaloid noscapine, presents significant therapeutic potential. However, like its parent c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgnoscopine, a derivative of the phthalideisoquinoline alkaloid noscapine, presents significant therapeutic potential. However, like its parent compound, its clinical utility via oral administration is hampered by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability.[1][2][3] This document provides an in-depth guide to formulation strategies designed to overcome these challenges. We will detail several field-proven techniques, including lipid-based systems and solid dispersions, explaining the mechanistic rationale behind each approach. This guide also includes detailed, step-by-step protocols for formulation preparation, analytical quantification, and preclinical pharmacokinetic evaluation in a rodent model. The methodologies presented are primarily based on extensive research conducted on noscapine and are directly applicable to norgnoscopine hydrochloride due to their analogous physicochemical structures and shared biopharmaceutical challenges.

Introduction: The Bioavailability Challenge

Norgnoscopine hydrochloride, a promising therapeutic agent, faces a critical hurdle in its path to clinical application: low oral bioavailability. This limitation stems from two primary sources:

  • Poor Aqueous Solubility: As a weakly basic drug, norgnoscopine exhibits pH-dependent solubility, being more soluble in the acidic environment of the stomach but poorly soluble in the neutral to slightly alkaline pH of the small intestine, the primary site of drug absorption.[1][2] This poor solubility limits the dissolution rate, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Following absorption from the gastrointestinal tract, the drug passes through the liver via the portal circulation before reaching systemic circulation. During this first pass, it is subject to extensive metabolism by hepatic enzymes, significantly reducing the amount of active drug that reaches its target sites.[1][2][4]

The absolute oral bioavailability of the parent compound, noscapine, has been reported to be as low as 19.4% when administered in a simple corn oil suspension, highlighting the inefficiency of conventional delivery methods.[5] Advanced formulation strategies are therefore not just beneficial, but essential for unlocking the therapeutic potential of norgnoscopine.

Physicochemical Properties & Bioavailability Hurdles

Understanding the physicochemical properties of norgnoscopine (and its parent, noscapine) is fundamental to designing effective formulation strategies.

PropertyValue (Noscapine/Noscapine HCl)Implication for Oral Bioavailability
Molecular Formula C21H21NO7 (Norgnoscopine) / C22H23NO7·HCl (Noscapine HCl)Relatively large molecule, which can influence membrane permeation.
Molecular Weight 399.39 g/mol (Norgnoscopine) / 449.88 g/mol (Noscapine HCl)[6]High molecular weight can be a factor in passive diffusion.
Aqueous Solubility Poor (Noscapine base: ~0.05 mg/mL)[7]Rate-limiting step for absorption. Leads to incomplete and erratic absorption.
Solubility (HCl Salt) Freely soluble in water, but may precipitate in basic pH.[8][9]Improved dissolution in the stomach, but potential for precipitation in the intestine.
LogP (Noscapine) ~2.6[7]Lipophilic nature is favorable for membrane crossing but contributes to poor aqueous solubility.
BCS Classification Likely Class II (Low Solubility, High Permeability)The primary hurdle is dissolution. Formulation should focus on enhancing solubility and dissolution rate.

The core challenge is to maintain the drug in a solubilized state within the gastrointestinal lumen to facilitate its absorption across the intestinal membrane.

Strategic Formulation Pathways

To address the solubility and metabolism challenges, several "enabling" formulation strategies can be employed. The choice of strategy depends on the desired release profile, manufacturing scalability, and specific therapeutic application.

Caption: Formulation pathways to overcome key bioavailability hurdles for norgnoscopine.

Strategy 1: Lipid-Based Formulations (SMEDDS/SEDDS)

Causality & Mechanism: Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water micro- or nano-emulsions upon gentle agitation in aqueous media (e.g., GI fluids).[5] Norgnoscopine is pre-dissolved in this lipidic formulation. Upon oral administration, the formulation disperses to form drug-loaded droplets with a large interfacial area, presenting the drug in a solubilized state for absorption.[4] Crucially, lipid-based formulations can also promote lymphatic transport, partially bypassing the portal circulation and thus reducing hepatic first-pass metabolism.[5]

Experimental Protocol: Preparation of Norgnoscopine HCl SMEDDS

This protocol is adapted from a successful study on noscapine.[5][10]

  • Component Screening:

    • Oil Phase: Screen various oils (e.g., Labrafil M1944, Capryol 90, Oleic Acid) for their ability to solubilize norgnoscopine HCl. Add excess drug to 1g of each oil, vortex for 30 min, and equilibrate at 25°C for 48h. Centrifuge and analyze the supernatant by HPLC to determine solubility. Select the oil with the highest solubilizing capacity.

    • Surfactant & Co-surfactant: Screen surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Labrasol, Transcutol P) for their ability to emulsify the selected oil phase.

  • Constructing the Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., from 9:1 to 1:9).

    • For each mixture, titrate with water and observe the formation of emulsions. Identify the region that forms a clear, stable microemulsion. This region will define the optimal concentration ranges for your formulation.

  • Preparation of Norgnoscopine-Loaded SMEDDS:

    • Based on the phase diagram, select an optimized ratio. For example, an optimized formulation for noscapine used Labrafil M1944 (oil), Tween-80 (surfactant), and Labrasol (co-surfactant) at a weight ratio of 62.8:9.3:27.9.[5][10]

    • Accurately weigh the components and mix them thoroughly.

    • Dissolve Norgnoscopine HCl into the mixture with gentle heating (if necessary) and vortexing until a clear, homogenous solution is formed. A typical drug loading might be 20-50 mg/g of the SMEDDS pre-concentrate.

  • Characterization:

    • Emulsion Droplet Size & Zeta Potential: Dilute the SMEDDS (e.g., 100-fold) with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Aim for a droplet size < 200 nm for microemulsions.

    • In Vitro Drug Release: Perform dissolution testing using a USP Type II apparatus in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

Strategy 2: Amorphous Solid Dispersions via Hot-Melt Extrusion (HME)

Causality & Mechanism: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[1] By heating the mixture to a molten state and forcing it through an extruder, the crystalline drug is converted into a high-energy amorphous form.[1][2] This amorphous state lacks the strong crystal lattice energy that must be overcome during dissolution, leading to a significant increase in aqueous solubility and dissolution rate. The polymer also helps to prevent re-crystallization of the drug in the GI tract. For weakly basic drugs like norgnoscopine, incorporating a pH modifier (an organic acid like citric acid) can create an acidic microenvironment, further promoting dissolution in the higher pH of the intestine.[1]

Experimental Protocol: Preparation of Norgnoscopine HCl Solid Dispersion by HME

This protocol is based on a study that successfully formulated noscapine HCl using HME.[1][2]

  • Component Selection:

    • Polymer: Select a suitable thermoplastic polymer such as Eudragit RLPO, Soluplus®, or Kollidon® VA64.

    • pH Modifier: Select an organic acid like Citric Acid (CA).

  • Mixture Preparation:

    • Physically mix Norgnoscopine HCl, Eudragit RLPO, and Citric Acid. A successful ratio for noscapine was Drug:Polymer:CA at 10:80:10 w/w/w.[1]

    • Ensure a homogenous blend using a mortar and pestle or a V-blender.

  • Hot-Melt Extrusion:

    • Set the HME (e.g., a twin-screw extruder) to an appropriate temperature profile. For the Eudragit RLPO/Citric Acid formulation, a processing temperature of 120°C was effective.[2]

    • Feed the physical mixture into the extruder at a constant rate.

    • Collect the resulting glassy extrudate.

  • Downstream Processing:

    • Mill the extrudate into a fine powder using a grinder or mill.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Solid-State Analysis (XRD & DSC): Use X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the conversion of crystalline norgnoscopine to an amorphous state within the polymer. The characteristic crystalline peaks of the drug should be absent in the extrudate.

    • In Vitro Drug Release: Perform dissolution testing as described in section 3.1.4. Expect a significantly enhanced and more pH-independent release compared to the pure drug.

Bioanalytical Method for Pharmacokinetic Studies

Accurate quantification of norgnoscopine in biological matrices is essential for bioavailability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and selectivity.[11][12][13]

Caption: General workflow for sample preparation and analysis of norgnoscopine in plasma.

Protocol: HPLC-UV Method for Norgnoscopine Quantification in Rat Plasma

This protocol is adapted from a validated method for noscapine.[12][13]

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate Buffer (20 mM, pH 4.5)

    • Norgnoscopine HCl reference standard

    • Internal Standard (IS): Papaverine or another suitable compound.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.5) (e.g., 35:65 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 232 nm or 310 nm.[12][14][15]

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a clean tube and inject it into the HPLC system.

  • Calibration and Validation:

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of norgnoscopine (e.g., 50 to 50,000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Process standards and QCs alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (Norgnoscopine/IS) against concentration.

    • Validate the method for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Preclinical Oral Bioavailability Study Protocol

In vivo studies are the definitive measure of a formulation's success. A rodent model provides a reliable system for assessing key pharmacokinetic parameters.

Protocol: Oral Bioavailability Study in Sprague-Dawley Rats

This protocol is a standard design adapted from noscapine pharmacokinetic studies.[1][5][7]

  • Animal Husbandry:

    • Use male Sprague-Dawley rats (250 ± 20 g).

    • House animals under standard conditions with free access to food and water.

    • Fast rats for 12 hours prior to dosing, with water ad libitum.

  • Dosing and Groups (n=5 per group):

    • Group 1 (IV Bolus): Administer Norgnoscopine HCl solution in saline via the tail vein at a dose of 2 mg/kg. This group is essential for determining absolute bioavailability.

    • Group 2 (Control Formulation): Administer Norgnoscopine HCl suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose or corn oil) via oral gavage at a dose of 10-50 mg/kg.

    • Group 3 (Test Formulation 1 - SMEDDS): Administer the developed Norgnoscopine HCl SMEDDS via oral gavage at the same dose as Group 2.

    • Group 4 (Test Formulation 2 - HME): Administer the developed Norgnoscopine HCl HME powder, reconstituted in water, via oral gavage at the same dose as Group 2.

  • Blood Sampling:

    • Collect serial blood samples (~200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[1][2]

    • Centrifuge the blood at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Analyze the plasma samples using the validated HPLC method described in Section 4.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, t₁/₂) using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F%) for each oral formulation using the formula: F(%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100

Expected Outcomes & Data Interpretation

A successful formulation will demonstrate a significant improvement in pharmacokinetic parameters compared to the control.

Table: Representative Pharmacokinetic Data from Noscapine Studies

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (F%)Reference
Noscapine in Corn Oil 100.950.593.8119.4%[5][7]
Noscapine SESDs 101.630.745.1926.5%[5][7]
Mannosylated Noscapine SESDs 101.511.487.2737.0%[5][7]
Noscapine HCl Solution 50--13.5 ± 2.9-[1]
Noscapine HCl HME Extrudate 50--21.6 ± 3.5- (Significant increase vs. solution)[1]

Interpretation:

  • An increase in Cmax and AUC directly indicates enhanced absorption.

  • A delayed Tmax , as seen with the mannosylated SESDs, can suggest a sustained release mechanism or absorption via the slower lymphatic pathway.[5]

  • A significant increase in Absolute Bioavailability (F%) is the ultimate goal, confirming that the formulation successfully overcame the key absorption barriers. The Mannosylated SESD formulation, for instance, nearly doubled the bioavailability of the simple oil suspension.[5][7]

Conclusion

The oral delivery of norgnoscopine hydrochloride is a solvable challenge. By employing rational formulation design based on principles of solubility enhancement and metabolic bypass, its bioavailability can be significantly improved. Lipid-based systems like SMEDDS and amorphous solid dispersions created via HME represent two robust and scalable platforms for achieving this goal. The protocols detailed herein provide a comprehensive framework for researchers to formulate, analyze, and evaluate norgnoscopine hydrochloride, paving the way for its successful preclinical and clinical development.

References

  • Doddapaneni, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. PLOS ONE. Available at: [Link]

  • Patil, H., et al. (2021). Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics. Drug Delivery and Translational Research. Available at: [Link]

  • PLOS ONE. (n.d.). Figures and Tables from "Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine". Available at: [Link]

  • Sachdeva, M., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. Semantic Scholar. Available at: [Link]

  • Ghasemi, M., et al. (2022). Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Doddapaneni, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic profiles of noscapine formulations in rats. Available at: [Link]

  • Karlsson, K. E., et al. (1990). Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Doddapaneni, R., et al. (2016). Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine. PubMed. Available at: [Link]

  • Edlund, P. O. (1983). Determination of noscapine in plasma by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Patil, H., et al. (2021). Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics. National Center for Biotechnology Information. Available at: [Link]

  • Inxight Drugs. (n.d.). NOSCAPINE HYDROCHLORIDE. Available at: [Link]

  • Chem-Impex International. (n.d.). Noscapine hydrochloride hydrate. Available at: [Link]

  • Yadav, K., et al. (2015). Noscapine-loaded PLA Nanoparticles: Systematic Study of Effect of Formulation and Process Variables on Particle Size, Drug Loading and Entrapment Efficiency. Bentham Science. Available at: [Link]

  • Deepak, M. A., & Senthilkumar, B. (2017). Analytical Method Development and Validation of Noscapine Hydrochloride: Review. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Noscapine self-microemulsifying drug delivery... Available at: [Link]

  • Zhu, L., et al. (2005). Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Rahmanian-Devin, P., et al. (2023). Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions. PubMed. Available at: [Link]

  • Zhu, L., et al. (2005). Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • American Journal of PharmTech Research. (2017). Development and Validation of Noscapine In Bulk and Pharmaceutical Formulations by RP-HPLC Method. Available at: [Link]

  • ResearchGate. (2023). Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions. Available at: [Link]

  • Aneja, R., et al. (2007). Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Aneja, R., et al. (2025). Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent. ResearchGate. Available at: [Link]

  • van de Merbel, N. (2026). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. LCGC International. Available at: [Link]

  • Shytle, D. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. Available at: [Link]

  • SciSpace. (n.d.). Biological Evaluation of Noscapine analogues as Potent and Microtubule-Targeted Anticancer Agents. Available at: [Link]

  • ACS Omega. (n.d.). Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. Available at: [Link]

Sources

Application

Application Note: Utilizing Norgnoscopine Hydrochloride in Phthalideisoquinoline Alkaloid Degradation and Metabolic Profiling

Scientific Context & Rationale Isoquinoline alkaloids represent a vast class of plant-derived compounds with profound pharmacological potential, exhibiting1[1]. Among these, noscapine—a phthalideisoquinoline alkaloid—has...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Isoquinoline alkaloids represent a vast class of plant-derived compounds with profound pharmacological potential, exhibiting1[1]. Among these, noscapine—a phthalideisoquinoline alkaloid—has transitioned from a traditional antitussive to a promising anti-mitotic agent[2]. However, the clinical and environmental viability of such alkaloids depends heavily on understanding their metabolic bioactivation and physicochemical degradation.

3 is a primary O-demethylated metabolite of noscapine[3]. In advanced degradation studies, utilizing Norgnoscopine hydrochloride rather than the parent compound provides a high-resolution lens into secondary metabolic pathways, allowing researchers to map terminal degradation kinetics without upstream interference.

Mechanistic Causality: Why Norgnoscopine?

In biological systems, noscapine undergoes extensive "first-pass" metabolism via cytochrome P450 (CYP) enzymes, leading to4[4].

The Analytical Challenge: Subjecting noscapine directly to forced degradation or in vitro metabolism yields a convoluted matrix of primary and secondary degradants due to the highly reactive rotatable C-C bond connecting its chiral centers[2].

The Norgnoscopine Solution (Causality): By using Norgnoscopine hydrochloride as the starting substrate, researchers effectively bypass the initial Phase I O-demethylation step. This isolation allows for the precise tracking of the methylenedioxy cleavage pathway, which is clinically significant because it induces the formation of 4[4]. Furthermore, it provides a self-validating baseline to study the kinetics of C-C dissociation into cotarnine and opic acid derivatives under acidic stress[2].

Experimental Protocols

Protocol A: ICH-Compliant Forced Degradation LC-MS/MS Workflow

This protocol establishes a self-validating system to map the stability profile of Norgnoscopine under stress conditions, adapted from 5[5].

Step 1: Standard Preparation Dissolve Norgnoscopine hydrochloride in HPLC-grade methanol to achieve a stock concentration of 1 mg/mL.

Step 2: Stress Induction

  • Acidic Hydrolysis: Combine 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Basic Hydrolysis: Combine 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Combine 1 mL of stock with 1 mL of 3% H2O2. Incubate at 25°C for 24 hours.

Step 3: Neutralization & Dilution Neutralize the acidic and basic samples with equivalent volumes of 0.1 N NaOH and 0.1 N HCl, respectively. Dilute all stressed samples to a final analytical concentration of 10 µg/mL using the mobile phase. Scientist's Insight: Neutralization prior to LC-MS/MS injection is a critical self-validating step. Injecting highly acidic or basic samples directly can cause localized pH shifts on the C18 stationary phase, leading to peak splitting and irreproducible retention times for the polar degradation products.

Step 4: LC-MS/MS Acquisition

  • Stationary Phase: 5[5].

  • Mobile Phase: 5[5].

  • Flow Rate: 5[5].

  • Detection: 5[5]. Monitor the specific m/z transitions for Norgnoscopine and its subsequent cotarnine/quinone cleavage products.

Protocol B: In Vitro Cytochrome P450 Bioactivation Assay

This protocol is designed to study the bioactivation of Norgnoscopine into 4[4].

Step 1: In a 100 mM potassium phosphate buffer (pH 7.4), combine 50 µM Norgnoscopine hydrochloride, 1 mg/mL pooled human liver microsomes (HLMs), and 3.3 mM MgCl2. Step 2: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Step 3: Initiate the metabolic reaction by adding 1 mM NADPH. Step 4: After a 60-minute incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Scientist's Insight: The inclusion of an internal standard in the ice-cold acetonitrile not only quenches the CYP450 activity via protein precipitation but also self-validates the extraction efficiency, ensuring that the quantification of transient quinone species remains accurate despite matrix effects. Step 5: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for UPLC-MS/MS analysis to quantify methylenedioxy cleavage.

Quantitative Data Presentation

The following table summarizes the expected degradation behavior and targeted degradants when utilizing Norgnoscopine in stress and metabolic assays.

Stress ConditionReagent / EnzymePrimary Degradation MechanismExpected Major Degradants
Acidic Stress 0.1 N HClC-C Bond Cleavage2[2]
Basic Stress 0.1 N NaOHPhthalide Lactone Ring Opening2[2]
Oxidative Stress 3% H₂O₂N-Oxidation / Ring OxidationN-oxide derivatives
Enzymatic (HLM) CYP450 + NADPHMethylenedioxy Cleavage4[4]

Pathway Visualization

G Noscapine Noscapine (Parent Alkaloid) CYP CYP450 Enzymes (O-Demethylation) Noscapine->CYP Phase I Metabolism Norgnoscopine Norgnoscopine (Key Intermediate) CYP->Norgnoscopine Demethylation Stress Acidic/Basic Stress (C-C Bond Cleavage) Norgnoscopine->Stress Forced Degradation Bioact Phase II Bioactivation (Methylenedioxy Cleavage) Norgnoscopine->Bioact Enzymatic Activity Cotarnine Cotarnine & Opic Acid Stress->Cotarnine Hydrolysis Quinone Quinone Reactive Metabolites Bioact->Quinone Toxicity Pathway

Fig 1. Degradation and metabolic pathway of Noscapine through the Norgnoscopine intermediate.

References

  • [3] Title: Norgnoscopine Hydrochloride | BIOZOL. Source: biozol.de. URL:

  • [1] Title: New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed. Source: nih.gov. URL:

  • [2] Title: Chemical degradation of noscapine | Download Scientific Diagram - ResearchGate. Source: researchgate.net. URL:

  • [4] Title: Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC - NIH. Source: nih.gov. URL:

  • [5] Title: Investigation And Method Optimization For The Determination Of Noscapine And Related Stress Degradation Compounds By Lıquid Chromatography Coupled To Tandem Mass Spectrometry (LCMS/MS) - DergiPark. Source: dergipark.org.tr. URL:

Sources

Method

High-throughput screening assay protocols using Norgnoscopine hydrochloride

Application Note: High-Throughput Screening Assay Protocols for Microtubule Modulation Using Norgnoscopine Hydrochloride Introduction & Scientific Rationale Norgnoscopine hydrochloride (CAS 92621-03-9; Formula: C21H21NO7...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assay Protocols for Microtubule Modulation Using Norgnoscopine Hydrochloride

Introduction & Scientific Rationale

Norgnoscopine hydrochloride (CAS 92621-03-9; Formula: C21H21NO7•HCl) is a synthetic alkaloid derivative and a critical structural analog within the noscapinoid family[1][2]. In oncology and pharmacology, noscapinoids are widely recognized as a unique class of microtubule-modulating agents[3]. Unlike traditional taxanes (which hyper-stabilize microtubules) or vinca alkaloids (which induce severe depolymerization), noscapinoids bind to tubulin and subtly alter microtubule structural dynamics[4].

Mechanistically, Norgnoscopine increases the time microtubules spend in a paused or attenuated state without drastically altering the total polymer mass. This kinetic modulation is sufficient to activate the spindle assembly checkpoint (SAC), leading to mitotic arrest at the G2/M phase and subsequent apoptosis. Crucially, this mechanism exhibits significantly lower toxicity to post-mitotic cells, offering a strategic advantage for minimizing peripheral neuropathy in drug development.

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate Norgnoscopine hydrochloride and its derivative libraries. The workflow integrates a cell-free biochemical kinetic assay with a High-Content Screening (HCS) cellular assay to ensure that in vitro target engagement translates to functional phenotypic efficacy.

Assay 1: Biochemical Tubulin Polymerization HTS Assay (384-Well Format)

Causality & Experimental Design: Traditional absorbance-based tubulin assays (measured at 340 nm) are highly susceptible to light-scattering artifacts caused by the precipitation of hydrophobic library compounds in aqueous buffers. To circumvent this, we utilize a fluorescence-based approach using a reporter fluorophore (e.g., DAPI). DAPI exhibits a significant quantum yield enhancement when bound to the backbone of polymerized microtubules, providing a superior signal-to-noise ratio and eliminating false positives from insoluble compounds. Furthermore, acoustic liquid handling is employed to dispense Norgnoscopine directly from DMSO stocks, preventing aqueous intermediate precipitation and eliminating tip carryover.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a Tubulin Master Mix in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: EGTA is critical to chelate trace calcium ions that potently inhibit tubulin polymerization, while Mg2+ is required for GTP hydrolysis. Add 1 mM GTP and 10 µM DAPI to the mix. The final purified porcine brain tubulin concentration should be 2–3 mg/mL.

  • Compound Dispensing: Using an acoustic liquid dispenser (e.g., Echo 550), transfer 50 nL of Norgnoscopine hydrochloride into a pre-warmed (37°C) 384-well black, flat-bottom microplate. Include Paclitaxel (enhancer) and Nocodazole (inhibitor) as internal controls.

  • Reaction Initiation: Rapidly dispense 50 µL of the cold Tubulin Master Mix into each well using an automated liquid handler. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Readout: Measure fluorescence (Excitation: 360 nm / Emission: 450 nm) every 60 seconds for 60 minutes.

  • Self-Validation & Analysis: Calculate the Z'-factor using the Paclitaxel and Vehicle (DMSO) wells. A Z' > 0.5 validates the assay's dynamic range. Extract the maximum reaction velocity (Vmax) from the linear growth phase and the steady-state fluorescence plateau to profile the compound's kinetic signature.

Assay 2: High-Content Screening (HCS) for Mitotic Arrest

Causality & Experimental Design: Biochemical binding does not guarantee cellular permeability or physiological efficacy. To validate the in vitro findings, a multiplexed High-Content Screening (HCS) assay is required. By co-staining for DNA, microtubules, and mitotic entry (anti-phospho-Histone H3 [Ser10]), this assay creates a self-validating system. It distinguishes true G2/M mitotic arrest (high pH3, condensed DNA) from non-specific cytotoxicity or DNA-damage-induced S-phase arrest (low pH3, fragmented DNA). Methanol is specifically chosen over paraformaldehyde for fixation because it simultaneously permeabilizes the cell and precipitates soluble tubulin, perfectly preserving the delicate microtubule spindle architecture for automated morphological analysis.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells at 2,000 cells/well in a 384-well optical-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Acoustically dispense Norgnoscopine hydrochloride to achieve a dose-response gradient (10 nM to 100 µM). Incubate for 24 hours.

  • Fixation: Aspirate media and immediately add ice-cold 100% Methanol. Incubate at -20°C for 10 minutes to precipitate the cytoskeleton. Wash three times with PBS.

  • Immunostaining: Block with 3% BSA in PBS for 1 hour. Incubate with primary antibodies (Mouse anti-α-tubulin and Rabbit anti-p-Histone H3) for 2 hours at room temperature. Wash and apply secondary antibodies (Alexa Fluor 488 anti-Mouse, Alexa Fluor 647 anti-Rabbit) alongside Hoechst 33342 (1 µg/mL) for 1 hour.

  • Imaging & Analysis: Image using an automated confocal platform. Use automated image analysis algorithms to segment nuclei, classify pH3-positive cells (Mitotic Index), and quantify microtubule fiber intensity and spindle multipolarity.

Data Presentation

The following table summarizes the expected phenotypic and biochemical readouts, demonstrating the unique signature of Norgnoscopine hydrochloride compared to standard control agents.

Treatment / CompoundTubulin Vmax (% of Control)Steady-State Polymer MassMitotic Index (pH3+ %)Microtubule Morphology
Vehicle (0.1% DMSO) 100%Baseline2 - 3%Normal interphase network
Paclitaxel (1 µM) > 250%Highly Increased45 - 50%Dense, bundled asters
Nocodazole (1 µM) < 10%Severely Decreased40 - 45%Depolymerized, diffuse
Norgnoscopine HCl (10 µM) 85 - 95%Unchanged / Slight Decrease25 - 35%Altered spindle, no massive loss

Table 1: Comparative HTS profiling of Norgnoscopine hydrochloride against standard microtubule-targeting agents.

HTS Workflow Visualization

HTS_Workflow Norg Norgnoscopine Hydrochloride (Noscapinoid Library) BioAssay Biochemical HTS Tubulin Polymerization Norg->BioAssay Target Binding CellAssay High-Content Screening Mitotic Arrest (pH3) Norg->CellAssay Cellular Efficacy Fluor Fluorescence Kinetics (Vmax & Steady State) BioAssay->Fluor Real-time readout Image Automated Confocal Imaging (Microtubule Morphology) CellAssay->Image Multiplexed staining Hit Hit Validation & Mechanism Confirmation Fluor->Hit Kinetic profiling Image->Hit Phenotypic profiling

Fig 1: Dual-track HTS workflow for evaluating Norgnoscopine hydrochloride's microtubule modulation.

References

  • [4] Title: Cas 36017-64-8, Norgnoscopine Source: Lookchem URL: [Link]

  • [3] Title: An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine | Organic Letters Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving Norgnoscopine hydrochloride solubility in physiological aqueous buffers

Welcome to the Technical Support Center for Norgnoscopine Hydrochloride . This portal is designed for researchers, formulation scientists, and drug development professionals who are experiencing precipitation or instabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Norgnoscopine Hydrochloride . This portal is designed for researchers, formulation scientists, and drug development professionals who are experiencing precipitation or instability when transitioning this benzylisoquinoline alkaloid from pure water into physiological aqueous buffers (e.g., PBS, HBSS, pH 7.4).

Here, you will find a mechanistic breakdown of the solubility challenges, a diagnostic troubleshooting guide, and self-validating experimental protocols to ensure stable in vitro and in vivo dosing solutions.

Part 1: Knowledge Base — The Causality of Precipitation

Q: Why does Norgnoscopine Hydrochloride dissolve perfectly in water, but instantly precipitate when I add Phosphate-Buffered Saline (PBS) at pH 7.4?

The Mechanistic Answer: This is a classic acid-base equilibrium issue driven by the molecule's pKa. Norgnoscopine is the N-desmethyl metabolite of noscapine[1]. Like its parent compound, it is a weak base with a pKa in the range of 6.2 to 7.8[2][3].

When you purchase the hydrochloride salt , it is highly ionized and freely soluble in unbuffered deionized water[4]. Dissolving the salt naturally drives the unbuffered water to a slightly acidic pH (~4.5–5.5). However, when you introduce a physiological buffer like PBS (pH 7.4), the environmental pH exceeds the compound's pKa. This rapid pH shift forces the deprotonation of the secondary amine, converting the water-soluble ionized salt back into its highly lipophilic, un-ionized free base form. Lacking sufficient hydration energy, the free base undergoes rapid hydrophobic aggregation, resulting in the cloudy precipitate you observe in your vial.

Mechanism A Norgnoscopine HCl (Solid Powder) B Dissolution in diH2O (pH ~4.5 - 5.5) A->B High Solubility C Addition of PBS (pH 7.4 Buffer) B->C Buffer Titration D Deprotonation (pH > pKa) C->D pKa Shift F Addition of HP-β-CD or Co-solvents C->F Formulation Route E Free Base Precipitation (Cloudy/Aggregates) D->E Hydrophobic Effect G Steric Shielding & Micellar Solubilization F->G H Stable Physiological Solution (Clear, pH 7.4) G->H Maintained Solubility

Figure 1: Mechanistic pathway of Norgnoscopine HCl precipitation vs. solubilization at pH 7.4.

Part 2: Diagnostic FAQ & Troubleshooting Matrix

Q: I need to test Norgnoscopine in a cell culture assay. Can I just dissolve it in 100% DMSO and spike it into my media? A: Yes, but with strict limitations. While the free base is highly soluble in organic solvents, spiking a highly concentrated DMSO stock directly into aqueous media often leads to "solvent crash-out" (micro-precipitation) before the drug can bind to cellular targets. Furthermore, final DMSO concentrations >0.5% v/v can induce cytotoxicity, confounding your assay results. Complexation is preferred over pure co-solvency for cell-based assays.

Q: My solution looks clear to the naked eye, but my assay results are highly variable. What is happening? A: You are likely experiencing sub-visible colloidal aggregation. The drug has precipitated into micro-aggregates that scatter light poorly but drastically reduce the actual concentration of bioavailable monomeric drug. Always validate solution clarity using spectrophotometry (OD600) rather than relying solely on visual inspection.

Quick Troubleshooting Matrix
Observed IssuePrimary CauseRecommended Action
Immediate white cloudiness upon adding PBSpH exceeds pKa; free base precipitation.Switch to HP-β-CD complexation or lower the buffer pH to 6.5 if assay permits.
Gradual crystallization over 24 hoursMetastable supersaturation.Add 2-5% PEG 400 or 0.1% Tween 80 to prevent crystal nucleation.
High variability in IC50 dataSub-visible colloidal aggregation.Filter solution through a 0.22 µm PES membrane and quantify actual concentration via HPLC.

Part 3: Validated Formulation Workflows

To maintain scientific integrity and ensure reproducible dosing, we recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation . HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic free base of Norgnoscopine, while its hydrophilic exterior maintains excellent aqueous solubility at pH 7.4.

Protocol: HP-β-CD Complexation (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure the thermodynamic stability of your final solution.

Materials Required:

  • Norgnoscopine HCl powder

  • HP-β-CD (Pharmaceutical grade)

  • 10X PBS (Calcium/Magnesium free)

  • Deionized Water (diH2O)

  • 0.22 µm PES Syringe Filter

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:5 molar ratio of Norgnoscopine to HP-β-CD. (Excess cyclodextrin ensures the equilibrium heavily favors the inclusion complex).

  • Dry Mixing: Weigh both powders and combine them in a sterile glass vial.

  • Aqueous Solubilization: Add diH2O to reach 80% of your final desired volume. Vortex vigorously for 2 minutes. Sonicate in a water bath at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution must be 100% optically clear. If particulate matter remains, the complexation is incomplete.

  • Buffer Titration: While stirring continuously, add 10X PBS dropwise to reach a 1X final buffer concentration.

  • pH Adjustment: Verify the pH is between 7.35 and 7.45. Adjust with 0.1N NaOH or 0.1N HCl if necessary. QS to the final volume with diH2O.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES filter to sterilize and remove any trace uncomplexed aggregates.

    • Validation Checkpoint 2 (Self-Validation): Measure the absorbance of the final filtrate at 600 nm (OD600) using a spectrophotometer blanked against PBS. An OD600 < 0.05 confirms the total absence of sub-visible colloidal aggregates. If OD600 > 0.05, the complex has failed, and the solution must be discarded.

Workflow S1 Step 1: Weigh Norgnoscopine HCl & HP-β-CD (1:5 Molar Ratio) S2 Step 2: Dissolve in 80% Vol diH2O (Vortex/Sonicate) S1->S2 S3 Step 3: Dropwise Addition of 10X PBS S2->S3 S4 Step 4: pH Adjustment to 7.35 - 7.45 S3->S4 S5 Step 5: QS to Final Volume with diH2O S4->S5 S6 Step 6: Sterile Filtration (0.22 µm PES) S5->S6

Figure 2: Step-by-step workflow for HP-β-CD complexation of Norgnoscopine HCl.

Part 4: Performance Data & Excipient Selection

Selecting the right solubility enhancement strategy depends entirely on your downstream application. Below is a quantitative summary of expected solubility limits for Norgnoscopine at pH 7.4 using various excipients.

Formulation StrategyExcipient ConcentrationEstimated Solubility Limit (pH 7.4)Biocompatibility (In Vitro)
Unformulated (Buffer only) N/A< 0.1 mg/mLHigh
Co-solvency (DMSO) 5% v/v~ 2.5 mg/mLModerate (Toxicity risk >1%)
Co-solvency (PEG 400) 10% v/v~ 5.0 mg/mLHigh
Complexation (HP-β-CD) 10% w/v> 10.0 mg/mLVery High
Micellar (Tween 80) 2% v/v~ 4.0 mg/mLModerate (Cell membrane effects)

Note: For in vivo pharmacokinetic studies, HP-β-CD or a combination of PEG 400/Tween 80 is heavily favored over DMSO due to injection site tolerability and reduced risk of precipitation in the bloodstream.

References

  • PubChem. "Noscapine." National Center for Biotechnology Information. U.S. National Library of Medicine. Provides foundational baseline data on the pKa (6.24) and pH-dependent solubility profiles of benzylisoquinoline alkaloids. URL:[Link]

  • Aneja, R., et al. "Noscapine recirculates enterohepatically and induces self-clearance." Cancer Chemotherapy and Pharmacology, 2012. Details the weak base nature (pKa 7.8) and poor aqueous bioavailability of noscapine derivatives, necessitating advanced formulation strategies. URL:[Link]

Sources

Optimization

Troubleshooting Norgnoscopine hydrochloride thermal degradation during storage

Welcome to the technical support guide for Norgnoscopine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Norgnoscopine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential thermal degradation of this compound during storage and handling. Maintaining the chemical integrity of active pharmaceutical ingredients (APIs) like Norgnoscopine hydrochloride is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, experience-based answers to common questions, detailed protocols, and preventive best practices.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q: What are the initial physical signs that my Norgnoscopine hydrochloride might be degrading?

A: While subtle chemical changes are often not visible, the first signs of significant degradation can include a change in the physical appearance of the compound. Norgnoscopine hydrochloride is typically a white or almost white crystalline powder.[1] Any noticeable discoloration (e.g., developing a yellow or brownish tint), change in texture, clumping, or an unusual odor could indicate degradation or moisture uptake. However, the absence of these signs does not guarantee stability. Chemical analysis is the only definitive way to confirm integrity.

Q: Why is Norgnoscopine hydrochloride susceptible to thermal degradation?

A: The susceptibility of Norgnoscopine hydrochloride to degradation stems from its core chemical structure, which it shares with its well-studied analogue, noscapine. The molecule contains several reactive sites:

  • Unstable Lactone Ring: The phthalideisoquinoline structure features a lactone ring that is susceptible to hydrolysis (opening) under basic conditions.[2]

  • Labile C-C Bond: The single carbon-carbon bond connecting the two main ring systems (the phthalide and tetrahydroisoquinoline moieties) is inherently unstable.[2] Under acidic conditions, particularly when heated, this bond can cleave, dissociating the molecule into smaller components like cotarnine and opic acid derivatives.[2][3]

Elevated temperatures act as a catalyst, providing the energy needed to overcome the activation barrier for these degradation reactions. Therefore, improper storage significantly increases the risk of compromising the compound's purity.

Q: What are the primary degradation products of Norgnoscopine hydrochloride, and why are they a concern?

A: Based on the degradation pathways of the parent compound noscapine, the primary degradation products are expected to be analogues of cotarnine, meconine, and opic acid.[2][3][4] Oxidative processes can also lead to the formation of cotarnine-like derivatives.[5][6]

These degradants are a major concern for several reasons:

  • Reduced Potency: As the parent compound degrades, its effective concentration decreases, leading to inaccurate dosing in experiments and a loss of therapeutic efficacy.

  • Altered Biological Activity: Degradation products may have different pharmacological or toxicological profiles than the parent compound, potentially leading to unexpected side effects or confounding experimental results.[3]

  • Compromised Data Integrity: The presence of unknown impurities makes it impossible to attribute observed experimental effects solely to the Norgnoscopine hydrochloride, thereby invalidating the results.

Troubleshooting and Investigation Guide

This section provides actionable steps to investigate and resolve suspected degradation.

Q1: I suspect my Norgnoscopine hydrochloride has degraded due to a storage issue. How can I definitively confirm this?

A: To confirm degradation, you must use a stability-indicating analytical method that can separate the intact Norgnoscopine hydrochloride from its potential degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Action A Suspected Degradation (e.g., temperature excursion, visual change) B Quarantine the Lot Prevent further use A->B C Document Everything Log deviation, dates, conditions B->C D Prepare Samples (Suspect lot, Retained standard) C->D E Run Stability-Indicating HPLC Method D->E F Analyze Data (Compare chromatograms, check for new peaks, assess purity) E->F G Decision Point: Is degradation confirmed? F->G H Degradation Confirmed: Discard affected material G->H  Yes I No Degradation: Release lot from quarantine G->I  No J Implement Corrective and Preventive Actions (CAPA) (e.g., repair freezer, improve monitoring) H->J

Caption: Troubleshooting workflow for suspected API degradation.

This protocol is a general guideline based on methods developed for the parent compound, noscapine hydrochloride.[10][11] It should be adapted and validated for your specific equipment and requirements.

Objective: To separate Norgnoscopine hydrochloride from its potential degradants.

Step-by-Step Methodology:

  • System Preparation: Use a reliable HPLC system with a UV or Photodiode Array (PDA) detector.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the suspect Norgnoscopine hydrochloride in a suitable diluent (e.g., 0.1 N HCl or an acetonitrile/water mixture) to a known concentration (e.g., 200 µg/mL).[10]

    • Prepare a control sample using a reference standard or a previously qualified lot of the compound at the same concentration.

  • Chromatographic Conditions:

    • Run the samples using the established parameters. A PDA detector is highly recommended to assess peak purity.

  • Data Analysis:

    • Compare the chromatogram of the suspect sample to the control.

    • Look for:

      • A decrease in the peak area of the main Norgnoscopine hydrochloride peak.

      • The appearance of new peaks, which are likely degradation products.

      • Changes in peak shape or retention time.

    • Use the PDA detector to check the peak purity of the main peak. A purity angle less than the purity threshold indicates the peak is spectrally pure.[7]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for alkaloids.[10][11]
Mobile Phase Gradient of aqueous buffer (e.g., 1-octane sulfonic acid, pH 3.0) and AcetonitrileA gradient elution is necessary to separate the main peak from potentially more or less polar degradation products.[9][10]
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmProvides good sensitivity for the noscapine chromophore.[10]
Column Temp. 45°CElevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure it doesn't cause on-column degradation.[10][11]
Injection Vol. 10 - 20 µLStandard volume to ensure good peak shape without overloading the column.
Q2: My storage unit experienced a temperature excursion above the recommended range. What should I do?

A: Any deviation from specified storage conditions requires immediate action to protect product quality and experimental integrity.[12][13]

  • Quarantine the Material: Immediately segregate and clearly label all affected vials to prevent their accidental use.[12]

  • Document the Excursion: Record all available details: the date and time the deviation was discovered, the maximum temperature reached, the duration of the excursion, and the lot numbers of the affected material.

  • Risk Assessment: Evaluate the severity of the excursion. A brief, minor deviation may have a negligible impact, whereas a prolonged period at high temperatures poses a significant risk.

  • Re-Test for Quality: The only way to ensure the material is still viable is to re-test it using a validated, stability-indicating method as described in Q1. Test the affected sample against a retained reference standard that was stored correctly.

  • Make a Disposition Decision: Based on the re-testing results, decide whether to release the material back into use or discard it. This decision must be based on data, not assumption.

Prevention: Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent thermal degradation.

Q3: What are the ideal storage conditions for Norgnoscopine hydrochloride?

A: The ideal storage conditions are dictated by the manufacturer and should be listed on the product's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).[14][15] Adherence to these recommendations is critical. General best practices for temperature-sensitive APIs are summarized below.

ConditionSolid Compound (Long-Term)Stock Solutions (in Solvent)Rationale & Best Practices
Temperature -20°C or -80°C is often recommended for maximum stability.[16]-80°C for long-term (months); -20°C for short-term (weeks).[17]Reduces molecular motion and slows chemical reaction rates, minimizing degradation.[16] Use qualified, continuously monitored, and alarmed storage units.[18]
Light Store in amber vials or in the dark.[17][19]Use amber vials or wrap clear vials in foil.Protects against photodegradation, which can be a parallel degradation pathway for noscapine analogues.[4]
Atmosphere Store in a tightly sealed container, preferably under an inert gas (Argon/Nitrogen).Tightly cap vials.Norgnoscopine hydrochloride can be hygroscopic.[1] Minimizing exposure to moisture and oxygen prevents hydrolysis and oxidation.
Handling Equilibrate container to room temp before opening.Prepare aliquots to avoid repeated freeze-thaw cycles.[17]Prevents condensation from forming on the cold solid. Repeated freeze-thaw cycles can physically stress the dissolved compound and introduce moisture.
Q4: What is a "forced degradation study" and how does it help prevent future issues?

A: A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions that are expected to cause degradation.[8][20] These conditions include high heat, high humidity, strong acid, strong base, oxidation, and intense light.[7][21]

The purpose is twofold:

  • To Identify Degradation Pathways: It helps elucidate the likely degradation products and chemical pathways. This knowledge is crucial for understanding the molecule's intrinsic stability.[8][20]

  • To Develop a Stability-Indicating Method: The degraded samples are used to develop and validate an analytical method (like HPLC) to ensure it can separate all potential degradation products from the active ingredient. This proves the method is "stability-indicating."[20]

By performing these studies early in development, you can proactively establish truly protective storage conditions and have a validated method ready to investigate any future stability concerns.

G cluster_0 cluster_1 Degradation Products A [Intact Molecule] B Cotarnine-like Moiety A->B Heat, Acid/Base, or Oxidation (cleavage of C-C bond and/or ring opening) C Meconine-like Moiety A->C

Caption: Potential degradation of the core noscapine structure.

References

  • Best Practices for cGMP-Compliant Storage and Temperature-Sensitive Shipping. (2025, March 15). Vertex AI Search.
  • Good Cold Chain Management for Temperature-Sensitive Pharmaceutical Products. Lebanese Ministry of Health.
  • ANALYTICAL AAPROACH FOR DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR SIMULTANEOUS ESTIM
  • Validated stability-indicating TLC method for the determination of noscapine. (2009, July 15). PubMed.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • Safe Handling and Storage of BMS-189664 Hydrochloride: Applic
  • Norgnoscopine hydrochloride | CAS 92621-03-9 (free base). Santa Cruz Biotechnology.
  • Proper Storage Conditions for Your APIs. (2022, September 29). GMP Trends.
  • The Storage Conditions For APIs And Medicines.
  • Chemical degradation of noscapine.
  • Noscapine. Wikipedia.
  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Deriv
  • SAFETY DATA SHEET - CJ-023423 Hydrochloride Salt, Hydr
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. (2023, November 22). ACS Omega.
  • Noscapine | C22H23NO7 | CID 275196.
  • NOSCAPINE HYDROCHLORIDE | 912-60-7. (2026, January 13). ChemicalBook.
  • Norgnoscopine | CAS 92621-03-9. LGC Standards.
  • Buy Norgnoscopine Hydrochloride in USA & Canada. Clinivex.
  • Proper Drug Storage. (2023, July 27). Jefferson County Health Center.
  • Noscapine Hydrochloride. Official Monographs for Part I.
  • Temperature-Sensitive Drugs List + Storage Guidelines. (2024, January 26). Varcode.
  • Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Scholars Research Library.
  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evalu
  • Degradation study of Nortriptyline HCl by HPTLC method. International Journal of Chemical and Physical Sciences.
  • Noscapine analogs and their use in treating cancers.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • Validated method for determination of degradation impurity of Noscapine HCl by HPLC.

Sources

Troubleshooting

Preventing Norgnoscopine hydrochloride precipitation in biological culture media

Welcome to the Advanced Applications Support Center. As a benzylisoquinoline alkaloid and a primary metabolite of the microtubule-interfering agent noscapine, Norgnoscopine (CAS: 92621-03-9) presents unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a benzylisoquinoline alkaloid and a primary metabolite of the microtubule-interfering agent noscapine, Norgnoscopine (CAS: 92621-03-9) presents unique physicochemical challenges in biological assays (1)[1].

While the hydrochloride (HCl) salt form is synthesized to improve initial stability, researchers frequently encounter compound precipitation when introducing it into complex, buffered biological culture media (e.g., DMEM, RPMI). This guide details the mechanistic causes of these phase separations and provides field-proven, self-validating protocols to ensure reliable dosing in your cell-based assays.

Solubilization & Precipitation Prevention Pathway

G A Norgnoscopine HCl Solid Stock B Primary Solubilization 100% DMSO (10-20 mM) A->B Reconstitution (Avoid Aqueous Stocks) C Direct Rapid Addition to Cold Media B->C Incorrect Protocol E Stepwise Intermediate Dilution (Media + 10% FBS/BSA) B->E Optimized Protocol D Immediate Precipitation (Free Base Formation at pH 7.4) C->D Solvent Shock & pH Shift F Dropwise Addition to Pre-warmed Media (37°C) E->F Gradual Equilibration G Stable Solubilized Norgnoscopine in Assay F->G Maintained Solubility

Workflow diagram illustrating the mechanistic pathways of Norgnoscopine HCl solubilization.

Frequently Asked Questions (FAQs)

Q1: Why does Norgnoscopine hydrochloride precipitate immediately when added to physiological cell culture media? A1: The precipitation is primarily driven by a pH-dependent structural shift. While the hydrochloride salt of Norgnoscopine is soluble in acidic conditions, standard culture media are heavily buffered to a physiological pH of 7.2–7.4. At this pH, the protonated isoquinoline nitrogen undergoes deprotonation, converting the compound back to its highly lipophilic free base form (2)[2]. The maximum aqueous solubility of the parent noscapine scaffold at pH 7.4 is strictly limited to approximately 100 μM (3)[3]. When a concentrated DMSO stock is injected rapidly into aqueous media, the local concentration exceeds this threshold before diffusion can occur, causing instantaneous nucleation (solvent shock).

Q2: My compound initially dissolves but crashes out after 12-24 hours of incubation. What causes this delayed precipitation? A2: Delayed precipitation is typically a symptom of chemical degradation rather than simple insolubility. The Norgnoscopine structure contains a lactone moiety that is highly sensitive to aqueous media, particularly at neutral to slightly basic pH levels (4)[4]. Over prolonged incubation at 37°C, the lactone ring can undergo hydrolysis, opening to form a carboxylate intermediate. This structural alteration drastically shifts the compound's partition coefficient (LogP) and leads to the formation of insoluble aggregates.

Q3: Can I use water or PBS to make my primary stock solution since it is a hydrochloride salt? A3: No. This is a common pitfall. Although it is a hydrochloride salt, the overall hydrophobicity of the benzylisoquinoline core prevents stable, high-concentration aqueous stocks. Exposing the compound to aqueous environments for prolonged storage accelerates lactone hydrolysis[4]. You must prepare your primary stock in 100% anhydrous DMSO and store it at -20°C in single-use aliquots[1].

Quantitative Solubility & Stability Parameters

To design robust assays, adhere to the established physicochemical limits of Norgnoscopine outlined below:

ParameterValue / ConditionMechanistic Implication
Max Aqueous Solubility (pH 7.4) ~100 μMExceeding this final concentration in media guarantees precipitation of the free base[3].
Primary Stock Solvent 100% Anhydrous DMSOPrevents premature lactone ring hydrolysis; supports >10 mM stock concentrations.
Lactone Ring Stability Sensitive to aqueous/basic mediaProlonged assays (>48h) may require media replenishment due to compound degradation[4].
Carrier Protein Affinity High (binds to albumin)Utilizing FBS or BSA in the media acts as a thermodynamic sink, enhancing apparent solubility.

Validated Experimental Protocol: Media Spiking to Prevent Solvent Shock

Objective: To achieve a final assay concentration of 50 μM Norgnoscopine in DMEM without inducing precipitation. Causality Check: This protocol utilizes temperature matching and carrier proteins (FBS/BSA) to lower the activation energy of dissolution and prevent localized supersaturation.

Step 1: Primary Stock Preparation
  • Centrifuge the original Norgnoscopine HCl vial before opening to ensure maximum recovery of the powder[1].

  • Dissolve the solid powder in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex vigorously until completely clear.

  • Aliquot immediately into dark, low-bind tubes and store at -20°C.

Step 2: Media Preparation & Temperature Equilibration
  • Pre-warm the target biological culture media (must contain at least 5-10% FBS or 1% BSA) to exactly 37°C in a water bath.

    • Mechanistic Note: Cold media drastically reduces the kinetic solubility limit of the compound, triggering instant crystallization upon contact.

Step 3: Dropwise Spiking & Equilibration
  • Place the pre-warmed media on a magnetic stirrer or vortex mixer at a low, steady speed to create a gentle vortex.

  • Using a micropipette, add the 10 mM primary stock dropwise directly into the center of the vortex to reach the final 50 μM concentration (e.g., 5 μL of 10 mM stock into 995 μL of media).

  • Allow the solution to mix for 60 seconds to ensure the carrier proteins (albumin) fully bind the lipophilic free base.

Step 4: Self-Validation Check
  • Visual Inspection: Hold the tube against a bright light source. The solution must remain optically clear with no visible striations or cloudiness.

  • Microscopic Verification: Plate 100 μL of the spiked media into an empty well and observe under an inverted phase-contrast microscope at 20X magnification. Ensure there are no micro-crystals before applying the media to your cell cultures.

References

  • BIOZOL. Norgnoscopine Hydrochloride Product Data.1

  • Santa Cruz Biotechnology. Norgnoscopine hydrochloride | CAS 92621-03-9 (free base).2

  • National Institutes of Health (NIH). Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library.3

  • National Institutes of Health (NIH) / PMC. Noscapine-bile acid hybrids as novel anticancer agents.4

Sources

Optimization

Advanced LC Troubleshooting Center: Resolving Norgnoscopine Hydrochloride Peak Tailing

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting templates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting templates. Here, we will dissect the thermodynamic and chemical causality behind the peak tailing of complex basic compounds, specifically focusing on Norgnoscopine hydrochloride. Every workflow and protocol provided in this guide is engineered as a self-validating system to ensure analytical integrity and reproducible quantification.

Part 1: Mechanistic FAQ & Causality

Q1: Why does Norgnoscopine hydrochloride exhibit severe peak tailing compared to neutral analytes? A: Norgnoscopine hydrochloride is a benzylisoquinoline alkaloid and a known metabolite of the antitussive drug Noscapine[1]. Like many alkaloids, it contains a basic nitrogen atom that readily protonates to form a cationic species in typical reversed-phase liquid chromatography (RP-LC) mobile phases. Peak tailing occurs when these positively charged molecules undergo secondary cation-exchange interactions with deprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase[2]. This creates a mixed-mode retention mechanism (hydrophobic partitioning + ion exchange), causing a fraction of the analyte molecules to elute slower than the bulk band, resulting in an asymmetrical trailing edge[3].

Q2: How do I manipulate the mobile phase pH to break this secondary interaction? A: The most effective thermodynamic approach is to operate at a pH that neutralizes the stationary phase. Free silanols on traditional silica have a pKa around 3.5 to 4.5, making them highly acidic and prone to interacting with basic solutes[3]. By lowering the mobile phase pH to ≤ 2.5, you fully protonate the silanols (Si-OH), eliminating their negative charge and shutting down the cation-exchange pathway[4]. Alternatively, operating at a high pH (> 10.0) deprotonates the basic analyte itself, though this requires specialized high-pH stable columns[5].

Q3: If low pH isn't enough, what stationary phase properties should I prioritize? A: Older "Type A" silica columns contain trace metal impurities (such as iron and aluminum) within the silica matrix, which significantly increase the acidity and activity of adjacent silanol groups[3]. To resolve alkaloid tailing, you must transition to ultra-pure "Type B" silica columns (>99.99% purity)[6]. Furthermore, utilizing columns with high-density bonding, rigorous end-capping, or polar-embedded phases (which provide a localized shielding effect) will physically block the basic Norgnoscopine molecules from reaching residual surface silanols[2].

Q4: When should I use mobile phase additives like Triethylamine (TEA), and how do they work? A: When column chemistry and pH adjustments are insufficient, amine modifiers act as competitive silanol suppressors. TEA is a small, highly basic molecule that aggressively binds to any residual active silanols, effectively masking them from the bulkier Norgnoscopine molecules[4]. However, this approach can reduce column lifetime by accelerating stationary phase and end-capping hydrolysis, which ironically exposes more silica over time[4].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Norg Norgnoscopine (Basic Alkaloid) Protonation Protonation (pH < pKa) Forms Cationic Species Norg->Protonation Mobile Phase Interaction Cation-Exchange Secondary Interaction Protonation->Interaction Silanol Unbonded Silanols (Si-O⁻ on Silica) Silanol->Interaction Stationary Phase Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing Delayed Elution

Mechanistic pathway of Norgnoscopine peak tailing via silanol interactions.

Workflow Start Assess Peak Asymmetry (USP Tailing Factor > 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Adjust pH to 2.5 (Protonate Silanols) CheckpH->AdjustpH No CheckCol Is Column End-capped Type B Silica? CheckpH->CheckCol Yes AdjustpH->CheckCol ChangeCol Use Polar-Embedded or High-Purity Phase CheckCol->ChangeCol No AddTEA Add 5-20 mM TEA (Silanol Suppressor) CheckCol->AddTEA Yes, but tailing persists Success Symmetrical Peak (AsF 1.0 - 1.2) ChangeCol->Success AddTEA->Success

Step-by-step troubleshooting workflow for resolving basic analyte peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-pH Silanol Suppression & Physical vs. Chemical Diagnostic

This protocol lowers the mobile phase pH to neutralize silanols while simultaneously deploying a control marker to validate whether the tailing is chemical (silanol-driven) or physical (e.g., extra-column volume or a degraded column bed)[2][5].

  • Buffer Preparation: Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to create a 20 mM solution[4].

  • pH Adjustment: Gradually add concentrated phosphoric acid ( H3​PO4​ ) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5[4].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates that could foul the column frit[2].

  • Gradient Precaution: If using Acetonitrile as the organic modifier, ensure the gradient does not exceed 80% organic to prevent the phosphate buffer from precipitating in the system[4].

  • Self-Validation Check (The Diagnostic Injection): Inject a sample containing both Norgnoscopine hydrochloride and a neutral, non-ionizable marker (e.g., Uracil or Toluene).

    • Validation Criteria: If the neutral marker elutes symmetrically but Norgnoscopine tails, the root cause is confirmed as a chemical secondary interaction. If both peaks exhibit tailing, the issue is physical (e.g., dead volume, poor capillary connections, or a void in the column bed), and chemical adjustments will not solve the problem[5].

Protocol B: Competitive Amine Masking (TEA Addition)

If Protocol A fails due to highly active residual silanols, this protocol uses Triethylamine (TEA) to competitively mask the active sites[4].

  • Mobile Phase Prep: Prepare your standard aqueous mobile phase.

  • TEA Addition: Add Triethylamine to achieve a final concentration of 5 mM to 20 mM (approximately 0.7 to 2.8 mL per Liter of aqueous phase)[4].

  • Re-titration: TEA is highly basic and will drastically raise the pH. Re-adjust the pH back to the operational target (e.g., pH 3.0) using an appropriate acid.

  • Equilibration: Flush the column with at least 20 column volumes to ensure the TEA has fully saturated the active silanol sites.

  • Self-Validation Check (Asymmetry Calculation): Execute the separation and calculate the USP Tailing Factor ( T ) using the formula: T=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center)[2].

    • Validation Criteria: A successful masking protocol will immediately reduce the USP Tailing Factor of Norgnoscopine from > 1.5 to ≤ 1.2. Monitor system backpressure; a sudden spike invalidates the run, indicating buffer precipitation[2].

Part 4: Quantitative Data & Selection Matrices

Table 1: Quantitative Impact of Mobile Phase Adjustments on Basic Analyte Tailing
StrategyChemical MechanismTypical USP Tailing Factor ( AsF )Column Lifespan Impact
Standard pH (5.0 - 7.0) Silanols ionized (Si-O⁻); severe cation exchange.1.8 - 3.0+ (Severe Tailing)Neutral
Low pH Buffer (≤ 2.5) Silanols protonated (Si-OH); ion exchange suppressed.1.1 - 1.3 (Acceptable)Moderate (Risk of phase hydrolysis over time)
High pH Buffer (≥ 10.0) Analyte deprotonated; neutral partitioning only.1.0 - 1.1 (Ideal)High (Requires specialized high-pH stable silica)
TEA Addition (5-20 mM) Competitive binding masks active silanol sites.1.0 - 1.2 (Ideal)Negative (Accelerates end-capping hydrolysis)
Table 2: Stationary Phase Selection Guide for Alkaloids
Column ChemistrySilica PurityEnd-Capping StatusSuitability for Norgnoscopine
Traditional C18 (Type A) Low (High Metal Content)Standard / NonePoor: High silanol acidity causes severe tailing.
Ultra-Pure C18 (Type B) High (>99.99%)Rigorous / DoubleGood: Reduced metal content minimizes silanol activity.
Polar-Embedded C18 High (>99.99%)RigorousExcellent: Internal polar groups shield basic analytes.
High-pH Stable C18 Hybrid Organic/InorganicRigorousExcellent: Allows operation at pH > 10 to neutralize alkaloid.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • BIOZOL. "Norgnoscopine Hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing Norgnoscopine Hydrochloride Extraction from Human Plasma

Welcome to the Diagnostic and Methodological Support Center for the extraction of Norgnoscopine hydrochloride. Norgnoscopine is a benzylisoquinoline alkaloid and a primary metabolite of the antitussive agent noscapine[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic and Methodological Support Center for the extraction of Norgnoscopine hydrochloride. Norgnoscopine is a benzylisoquinoline alkaloid and a primary metabolite of the antitussive agent noscapine[1]. Because it is supplied and often exists in physiological environments as a hydrochloride salt, its polarity presents unique challenges for bioanalytical extraction.

This guide is designed for researchers and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It provides field-proven troubleshooting, mechanistic explanations of extraction causality, and self-validating protocols to ensure high-fidelity pharmacokinetic data.

Experimental Workflow & Logical Causality

To successfully extract Norgnoscopine, one must understand the thermodynamic partitioning of alkaloids. Norgnoscopine contains a tertiary amine. In its hydrochloride salt form (or in acidic plasma), this amine is protonated, rendering the molecule highly hydrophilic. To force the molecule into an organic extraction solvent, the plasma pH must be raised above the molecule's pKa to neutralize the charge, creating a lipophilic "free base."

Causality Acidic Acidic/Neutral Plasma (Protonated Amine) Aqueous Trapped in Aqueous Layer Acidic->Aqueous Basic Basic Plasma (pH 8.5) (Free Base Alkaloid) Organic Partitions to Organic Layer Basic->Organic LowYield Low Yield (<40%) Aqueous->LowYield HighYield Optimal Yield (>85%) Organic->HighYield

Logical relationship between plasma pH adjustment and extraction yield.

Troubleshooting & Diagnostic FAQs

Q1: My Liquid-Liquid Extraction (LLE) recovery of Norgnoscopine is consistently below 40%. What is causing this thermodynamic failure? A: This is almost certainly a failure to properly manipulate the ionization state of the molecule. Because Norgnoscopine is a hydrochloride salt[1], it dissolves readily in the aqueous plasma matrix. If you do not sufficiently basify the plasma prior to adding the organic solvent, the molecule remains protonated. You must adjust the plasma to a pH of ~8.5–9.0 using a buffer like 0.1 M Sodium Carbonate. This ensures the conversion of the drug into its lipophilic free base, allowing it to partition into the organic phase. Furthermore, ensure you are using diethyl ether, which has an optimal polarity index for extracting noscapine derivatives[2].

Q2: I am observing massive signal suppression in my LC-MS/MS chromatograms despite good physical extraction yields. How do I fix this matrix effect? A: Signal suppression in the electrospray ionization (ESI) source is typically caused by co-eluting endogenous plasma phospholipids.

  • If using LLE: You are likely disturbing the proteinaceous "buffy coat" at the aqueous-organic interface during the transfer step. Leave a small volume of the organic layer behind to avoid aspirating this interface.

  • If using SPE: You must incorporate a 5% methanol wash step to elute weakly bound interferents before the final 100% methanol elution[3].

  • Self-Validation: Always spike your plasma with an internal standard (IS) such as papaverine[3] or diphenhydramine[4] before any extraction steps. The IS will experience the same suppression, allowing your quantitative ratio to self-correct for matrix effects.

Q3: Emulsions are forming during the LLE step, making phase separation impossible. How do I break them? A: Emulsions occur when denatured plasma proteins act as surfactants, stabilizing droplets of diethyl ether within the aqueous phase. Do not discard the sample. To break the emulsion, centrifuge the samples at a high relative centrifugal force (e.g., 10,000 x g for 10 minutes at 4°C). If emulsions are a recurring issue, perform a preliminary protein precipitation (PPT) by adding 50 µL of cold acetonitrile to the plasma before the LLE buffer.

Quantitative Data: LLE vs. SPE Performance

The following table summarizes the expected quantitative metrics when extracting benzylisoquinoline alkaloids from human plasma using optimized parameters[3],[2].

Extraction ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Solvent/Sorbent Diethyl EtherC18 Cartridge (Hydrophobic)
Optimal Loading pH 8.5 – 9.0 (Sodium Carbonate)Neutral to slightly basic
Average Recovery Yield 82% – 88%89% – 94%
Matrix Effect (Ion Suppression) Moderate (~15% suppression)Low (~5% suppression)
Throughput & Cost High throughput, low costModerate throughput, higher cost

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. The addition of the Internal Standard (IS) at Step 2 is non-negotiable; it tracks volumetric losses and normalizes ionization efficiency downstream.

Workflow Plasma Human Plasma Sample (Spiked with IS) Split Select Extraction Pathway Plasma->Split LLE_Prep Basify to pH 8.5 Add Diethyl Ether Split->LLE_Prep SPE_Prep Dilute 1:4 with H2O Load onto C18 Split->SPE_Prep LLE_Ext Liquid-Liquid Extraction LLE_Prep->LLE_Ext Dry Evaporate under N2 (40°C) LLE_Ext->Dry SPE_Ext Solid-Phase Extraction SPE_Prep->SPE_Ext SPE_Ext->Dry LCMS LC-MS/MS Quantification Dry->LCMS

Standardized experimental workflow for Norgnoscopine extraction via LLE and SPE.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 200 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Self-Validation Spike: Add 10 µL of internal standard working solution (e.g., 1 µg/mL diphenhydramine or papaverine)[3],[4]. Vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.0). Vortex for 10 seconds to ensure the Norgnoscopine is fully deprotonated.

  • Solvent Partitioning: Add 1.0 mL of LC-MS grade diethyl ether[2].

  • Extraction: Vortex vigorously on a multi-tube vortexer for 3 minutes to maximize the surface area for phase partitioning.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate 850 µL of the upper organic layer and transfer it to a clean glass vial. Crucial: Do not touch the aqueous interface.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C[3].

  • Reconstitution: Reconstitute the dried extract in 100 µL of your starting LC-MS/MS mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

Protocol B: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge on a vacuum manifold with 1 mL of methanol, followed immediately by 1 mL of LC-MS grade water[3]. Do not let the sorbent bed dry out.

  • Sample Preparation: To 200 µL of plasma, add the internal standard[3]. Dilute the spiked plasma with 800 µL of water to reduce viscosity.

  • Loading: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of ~1 drop per second[3].

  • Interference Wash: Wash the cartridge with 1 mL of 5% methanol in water. This specific concentration is strong enough to remove salts and polar lipids, but weak enough to leave the lipophilic Norgnoscopine bound to the C18 phase[3].

  • Elution: Elute the target analytes by passing 1 mL of 100% methanol through the cartridge into a clean collection tube[3].

  • Concentration & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis[3].

References

  • National Center for Biotechnology Information (PMC). "A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes." NIH.[Link]

  • ResearchGate. "Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Norgnoscopine Hydrochloride Instability Under UV Light Exposure

This technical support guide is designed for researchers, scientists, and drug development professionals working with Norgnoscopine hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Norgnoscopine hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with its instability under UV light exposure. Our goal is to empower you with the scientific understanding and practical methodologies to ensure the integrity and stability of your Norgnoscopine hydrochloride samples and formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photosensitivity of Norgnoscopine hydrochloride.

Q1: Is Norgnoscopine hydrochloride sensitive to light?

A1: Yes, Norgnoscopine hydrochloride is known to be sensitive to light, particularly UV radiation.[1] The official monograph for Noscapine Hydrochloride explicitly recommends storage in light-resistant containers.[2] Exposure to UV light can lead to photodegradation, resulting in a loss of potency and the formation of degradation products.

Q2: What are the primary degradation products of Norgnoscopine hydrochloride when exposed to UV light?

A2: The primary photodegradation of Norgnoscopine hydrochloride involves an oxidative cleavage of the C-C bond between the isoquinoline and phthalide moieties.[3][4] This process yields major degradation products, including cotarnine and opianic acid , which is related to another major metabolite, meconine .[3][4][5]

Q3: At which wavelengths is Norgnoscopine hydrochloride most susceptible to degradation?

A3: Norgnoscopine hydrochloride exhibits strong UV absorbance, with reported maxima in ethanol at approximately 209 nm, 291 nm, and 309-310 nm.[6][7] These absorbance maxima indicate the wavelengths at which the molecule is most likely to absorb energy, potentially leading to photo-excitation and subsequent degradation.

Q4: Can I use antioxidants to protect my Norgnoscopine hydrochloride solution?

A4: Yes, incorporating antioxidants into your formulation is a viable strategy to mitigate photodegradation. Antioxidants can quench reactive oxygen species generated during light exposure, thereby protecting the active pharmaceutical ingredient (API).[8] However, the effectiveness of a specific antioxidant will depend on the formulation and the specific stress conditions.

Q5: What type of packaging is recommended for storing Norgnoscopine hydrochloride?

A5: To minimize light exposure, it is crucial to use light-resistant packaging. Amber glass vials or containers that are opaque to UV and visible light are highly recommended.[2] If transparent containers are necessary for experimental reasons, they should be wrapped in aluminum foil or other light-blocking material.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during experiments with Norgnoscopine hydrochloride.

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or unexpected assay results over time. Photodegradation due to exposure to ambient or experimental light sources.1. Verify Storage Conditions: Ensure all stock solutions and samples are stored in amber vials or light-protected containers. 2. Minimize Light Exposure During Experiments: Work in a low-light environment or use light-blocking shields for your experimental setup. 3. Perform a Forced Degradation Study: Conduct a controlled photostability study (see Protocol 1) to confirm light sensitivity and identify degradation products.
Appearance of unknown peaks in HPLC chromatograms. Formation of photodegradation products (e.g., cotarnine, opianic acid).1. Analyze Degradation Products: Use a validated stability-indicating HPLC method (see Protocol 2) to separate and identify the degradation products. 2. Compare with Reference Standards: If available, inject reference standards of potential degradation products to confirm their identity. 3. Review Formulation: Evaluate the compatibility of Norgnoscopine hydrochloride with all excipients in the formulation, as some may promote photodegradation.
Discoloration or change in the physical appearance of the solution. Significant degradation of the API.1. Quantify Degradation: Use an appropriate analytical method (e.g., HPLC) to determine the extent of degradation. 2. Implement Protective Measures: If degradation is confirmed, immediately implement photoprotective measures such as using light-resistant containers and adding photostabilizing excipients.
Inconsistent results between experimental replicates. Variable light exposure between samples.1. Standardize Experimental Setup: Ensure that all samples are handled and exposed to light in a consistent and controlled manner. 2. Use a Dark Control: Always include a control sample that is protected from light to serve as a baseline for comparison.

III. Experimental Protocols

These detailed protocols provide step-by-step guidance for assessing the photostability of Norgnoscopine hydrochloride and evaluating mitigation strategies.

Protocol 1: Forced Photodegradation Study of Norgnoscopine Hydrochloride

This protocol is designed to intentionally degrade the drug substance under controlled UV light exposure to understand its degradation pathway and develop a stability-indicating analytical method.

Objective: To evaluate the photostability of Norgnoscopine hydrochloride in solution and identify its primary photodegradation products.

Materials:

  • Norgnoscopine hydrochloride

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with a calibrated UV light source (as per ICH Q1B guidelines)

  • Quartz cuvettes or other UV-transparent containers

  • Amber glass vials

  • HPLC system with a UV detector

  • Validated HPLC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Norgnoscopine hydrochloride in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL.

  • Control Sample:

    • Transfer a portion of the 100 µg/mL solution to an amber glass vial and wrap it in aluminum foil. This will serve as the dark control.

  • Light Exposure:

    • Transfer the remaining 100 µg/mL solution to a quartz cuvette or a suitable UV-transparent container.

    • Place the sample and the dark control in a photostability chamber.

    • Expose the sample to a controlled dose of UV light as specified in the ICH Q1B guidelines (an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the exposed sample and the dark control.

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of Norgnoscopine hydrochloride remaining at each time point for both the exposed and control samples.

    • Identify and quantify the major degradation products in the chromatograms of the exposed samples.

    • Plot the percentage of remaining Norgnoscopine hydrochloride against time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC-UV Method for Norgnoscopine Hydrochloride and its Photodegradation Products

This method is designed to separate and quantify Norgnoscopine hydrochloride from its primary photodegradation products.

Objective: To provide a reliable analytical method for assessing the stability of Norgnoscopine hydrochloride.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: Waters Sunfire C18, 250 x 4.6 mm, 5 µm particle size.[1][9]

  • Mobile Phase A: 1-octane sulfonic acid buffer (pH 3.0).[1][9]

  • Mobile Phase B: Acetonitrile.[1][9]

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-35 min: Linear gradient to 80% A, 20% B

    • 35-45 min: 80% A, 20% B

  • Flow Rate: 0.8 mL/min.[1][9]

  • Detection Wavelength: 260 nm.[1][9]

  • Column Temperature: 45°C.[1][9]

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation:

    • Prepare standard solutions of Norgnoscopine hydrochloride and, if available, its degradation products (cotarnine, opianic acid) in the mobile phase.

    • Prepare samples from the forced degradation study (Protocol 1) by diluting them with the mobile phase as needed.

  • Chromatographic Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peaks corresponding to Norgnoscopine hydrochloride and its degradation products based on their retention times compared to the standards.

    • Construct calibration curves for the standards to quantify the amounts in the samples.

IV. Visualization of Key Processes

Photodegradation Pathway of Norgnoscopine

The following diagram illustrates the primary photodegradation pathway of Norgnoscopine, leading to the formation of cotarnine and opianic acid through oxidative cleavage.

G Norgnoscopine Norgnoscopine Hydrochloride UV_Light UV Light (hν) + O₂ Intermediate Excited State/ Reactive Intermediate UV_Light->Intermediate Photo-excitation Cleavage Oxidative Cleavage of C-C bond Intermediate->Cleavage Reaction Cotarnine Cotarnine Cleavage->Cotarnine Opianic_Acid Opianic Acid Cleavage->Opianic_Acid

Caption: Photodegradation of Norgnoscopine Hydrochloride.

Experimental Workflow for Photostability Assessment

This workflow outlines the key steps in assessing the photostability of Norgnoscopine hydrochloride and evaluating potential mitigation strategies.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation cluster_mitigation 5. Mitigation (If Needed) Prep_Sample Prepare Norgnoscopine HCl Solution (e.g., 100 µg/mL) Expose_UV Expose Sample to Calibrated UV Source Prep_Sample->Expose_UV Prep_Control Prepare Dark Control Store_Dark Store Control in Dark Prep_Control->Store_Dark HPLC_Analysis Analyze Samples at Time Intervals by HPLC-UV Expose_UV->HPLC_Analysis Store_Dark->HPLC_Analysis Data_Analysis Calculate % Degradation & Identify Products HPLC_Analysis->Data_Analysis Assess_Stability Assess Photostability Data_Analysis->Assess_Stability Add_Stabilizers Incorporate Antioxidants/ UV Absorbers Assess_Stability->Add_Stabilizers If Unstable Re_evaluate Re-evaluate Photostability Add_Stabilizers->Re_evaluate

Caption: Workflow for Photostability Testing and Mitigation.

V. References

  • Biomimetic photooxidation of noscapine sensitized by a riboflavin derivative in water. Journal of Photochemistry and Photobiology B: Biology.

  • The chemical structure and numbering of (a) (S,R)-noscapine, with the... - ResearchGate.

  • Validated method for determination of degradation impurity of Noscapine HCl by HPLC. Scholars Research Library.

  • Validated stability-indicating TLC method for the determination of noscapine - PubMed.

  • (A) Absorption spectra of NOS (50 μM) in different concentrations of... - ResearchGate.

  • Noscapine.

  • Chemical structure of Noscapine (NSC), and its metabolites Cotarnine, Hydrocotarnine and Meconine. - ResearchGate.

  • Noscapine | C22H23NO7 | CID 275196 - PubChem.

  • UV-visible spectroscopy: a shift toward a higher wavelength was... - ResearchGate.

  • Photoepimerization and racemisation of (–)-α-noscapine. - ResearchGate.

  • Validated method for determination of degradation impurity of Noscapine HCl by HPLC | Abstract - Scholars Research Library.

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.

  • ANALYTICAL AAPROACH FOR DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR SIMULTANEOUS ESTIMATION OF NOSCAPINE AND C - IJCRT.org.

  • Analytical Method Development and Validation of Noscapine Hydrochloride: Review.

  • Noscapine - Wikipedia.

  • A practical guide to forced degradation and stability studies for drug substances.

  • Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PMC.

  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Official Monographs for Part I / Noscapine Hydrochloride.

  • Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents - PMC.

  • Noscapine analyticalstandard 912-60-7 - Sigma-Aldrich.

  • Noscapine Prevents Rotenone-Induced Neurotoxicity: Involvement of Oxidative Stress, Neuroinflammation and Autophagy Pathways - PMC.

  • Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed.

  • Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions - MDPI.

  • HPLC chromatograms of step by step noscapine isolation and purification... - ResearchGate.

Sources

Optimization

Reducing background noise in Norgnoscopine hydrochloride fluorescence-based assays

Technical Support Center: Troubleshooting Fluorescence Assays for Norgnoscopine Hydrochloride Welcome to the Technical Support Center for Norgnoscopine hydrochloride applications. Norgnoscopine hydrochloride (C₂₁H₂₁NO₇•H...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fluorescence Assays for Norgnoscopine Hydrochloride

Welcome to the Technical Support Center for Norgnoscopine hydrochloride applications. Norgnoscopine hydrochloride (C₂₁H₂₁NO₇•HCl, MW: 435.85) is a benzylisoquinoline alkaloid and a key metabolite of the antitussive agent noscapine[1][2]. Because noscapine derivatives are known to interact with tubulin and alter its fluorescence intensity[3], fluorescence-based assays are critical for evaluating Norgnoscopine's cellular localization and binding kinetics.

However, researchers frequently encounter high background noise that obscures specific signals. This guide provides authoritative, mechanistically grounded troubleshooting strategies to optimize your Signal-to-Blank (S/B) ratios.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: I am observing a high baseline fluorescence in my Norgnoscopine live-cell assay before any fluorescent probes are added. What is causing this? A: This is classic media-derived autofluorescence. Live-cell assays often utilize culture media containing Phenol Red and Fetal Bovine Serum (FBS)[4]. The aromatic side chains in these components are highly excitable and emit strong background signals[5]. Causality & Solution: To resolve this, wash the cells and replace the media with an optically clear buffer like PBS+ (containing calcium and magnesium) or a specialized low-background medium like FluoroBrite DMEM just before reading the plate[4][6].

Q: After fixing my cells to visualize Norgnoscopine-induced tubulin alterations, the entire cytoplasm glows non-specifically. How do I isolate the true signal? A: You are experiencing fixative-induced autofluorescence. Chemical cross-linkers like formaldehyde react with cellular amines to form Schiff bases, which emit a broad-spectrum fluorescence across the blue, green, and red channels[7][8]. Causality & Solution: To troubleshoot, minimize your fixation time. More importantly, introduce a quenching step: treat the fixed samples with Sodium Borohydride (NaBH₄) to chemically reduce the Schiff bases back to non-fluorescent amines, or use a commercial hydrophilic quencher like TrueVIEW[7][8].

Q: My plate reader shows highly variable background noise from well to well. Is this a reagent issue? A: While it could be unbound reagent precipitation, well-to-well variability is frequently an optical or hardware issue. Causality & Solution: First, ensure you are using black-walled microplates. Clear plates allow excitation light to scatter, causing optical crosstalk between adjacent wells and plastic autofluorescence[5][9]. Second, check your plate reader's scanning settings. If your cells are unevenly distributed, a single-point center read will yield erratic data. Switch the software to an "orbital" or "spiral" well-scanning mode to average the signal across the entire well surface[5].

Q: Can the choice of my secondary fluorescent probe impact the noise? A: Absolutely. All mammalian cells contain endogenous fluorophores like NADH, collagen, and flavin coenzymes, which naturally excite and emit in the blue and green spectra (300-500 nm)[7][10]. Causality & Solution: If you are using a green fluorophore (like FITC) to detect tubulin, your specific signal is competing directly with cellular autofluorescence. Switching to a red-shifted or far-red dye (e.g., CoralLite 647) moves your detection window away from this endogenous noise, dramatically improving the signal-to-noise ratio[4][7].

Part 2: Quantitative Impact of Assay Variables

The following table summarizes the quantitative impact of optimizing specific assay parameters to reduce background noise.

Assay VariableSub-optimal ConditionOptimized ConditionCausality / MechanismExpected S/B Improvement
Microplate Type Clear PlasticBlack-walled, clear-bottomBlack plastic absorbs scattered excitation light, preventing well-to-well crosstalk and quenching plastic autofluorescence[5].3x - 5x
Culture Media DMEM + 10% FBS + Phenol RedFluoroBrite DMEM or PBS+Phenol red and aromatic amino acids in FBS intrinsically fluoresce under UV/Blue excitation[4][6].4x - 6x
Fixation 4% PFA (30 min)4% PFA (10 min) + NaBH₄ QuenchAldehydes react with cellular amines to form highly fluorescent Schiff bases. NaBH₄ reduces these bonds[7][8].2x - 4x
Fluorophore Choice FITC / GFP (Green)Alexa Fluor 647 (Far-Red)Endogenous molecules (NADH, riboflavins) emit strongly in the blue/green spectrum. Far-red avoids this overlap[7][10].>5x

Part 3: Self-Validating Protocol for Norgnoscopine Tubulin-Binding Assays

To ensure scientific integrity, every fluorescence protocol must be a self-validating system. This protocol incorporates internal controls to continuously verify that background noise is successfully mitigated.

Materials Required:

  • Norgnoscopine hydrochloride (Store at -20°C, centrifuge vial before opening)[2].

  • Black-walled, clear-bottom 96-well microplates[9].

  • 0.1% Sodium Borohydride (NaBH₄) in PBS (Prepare fresh).

  • Far-red fluorescent tubulin probe (e.g., anti-tubulin primary + Alexa Fluor 647 secondary).

Step-by-Step Methodology:

  • Preparation & Seeding: Seed cells in a black-walled, clear-bottom 96-well plate. Self-Validation Control 1 (Blank): Leave 3 wells completely empty (no cells, no media) to measure the intrinsic autofluorescence of the microplate itself[9].

  • Treatment: Treat cells with the desired concentration gradient of Norgnoscopine hydrochloride.

  • Washing: Wash the wells 3 times with warm PBS to remove unbound Norgnoscopine. Unbound compounds and residual media are primary sources of background haze[6][11].

  • Fixation: Add 4% Paraformaldehyde (PFA) for exactly 10 minutes at room temperature. Immediately wash 3 times with PBS to halt cross-linking[7].

  • Quenching (Critical Step): Incubate the fixed cells with freshly prepared 1 mg/mL NaBH₄ in PBS for 5 minutes to quench fixative-induced Schiff bases[7]. Wash thoroughly 3 times with PBS.

  • Blocking & Staining: Block with 5% BSA in PBS + 0.1% Triton X-100. Apply the primary antibody, wash 3 times, and apply the far-red secondary antibody.

    • Self-Validation Control 2 (Unstained): Process 3 wells with cells but no antibodies to measure endogenous cellular autofluorescence[12].

    • Self-Validation Control 3 (Secondary-Only): Process 3 wells with only the secondary antibody to measure non-specific binding noise[12].

  • Detection: Read the plate using a fluorescence microplate reader. Adjust the integration time and gain settings to ensure the signal from the highest concentration well does not saturate the detector[9].

Part 4: Troubleshooting Workflow Visualization

G Start High Background Detected CheckMedia Evaluate Media Start->CheckMedia IsPhenol Phenol Red/FBS? CheckMedia->IsPhenol SwitchMedia Use FluoroBrite/PBS+ IsPhenol->SwitchMedia Yes CheckFix Evaluate Fixation IsPhenol->CheckFix No SwitchMedia->CheckFix IsAldehyde Aldehyde Used? CheckFix->IsAldehyde Quench Quench with NaBH4 IsAldehyde->Quench Yes CheckPlate Evaluate Hardware IsAldehyde->CheckPlate No Quench->CheckPlate IsClear Clear Plate? CheckPlate->IsClear SwitchPlate Use Black Microplate IsClear->SwitchPlate Yes Opt Optimized S/B Ratio IsClear->Opt No SwitchPlate->Opt

Workflow for identifying and resolving background noise in fluorescence assays.

References

  • How to reduce autofluorescence in cell-based assays - BMG LABTECH.
  • How to reduce autofluorescence - Proteintech Group.
  • Troubleshooting in Fluorescent Staining - Cre
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments - Basicmedical Key.
  • Reduce Tissue Autofluorescence And Dramatically Enhance Signal-to-Noise Ratio - Vector Labor
  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method - UVA School of Medicine.
  • Background in Fluorescence Imaging - Thermo Fisher Scientific.
  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence.
  • The Ultimate Guide to Troubleshooting Micropl
  • Norgnoscopine hydrochloride - SCBT.
  • Norgnoscopine Hydrochloride - BIOZOL.
  • Cas 36017-64-8, Norgnoscopine - Lookchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Thermodynamic Stability of Norgnoscopine Hydrochloride vs. Free Base: A Formulation Guide

Introduction Norgnoscopine (CAS 92621-03-9) is a demethylated metabolite of the benzylisoquinoline alkaloid noscapine (gnoscopine), an agent of significant interest in oncology and antitussive therapeutics[1]. During pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Norgnoscopine (CAS 92621-03-9) is a demethylated metabolite of the benzylisoquinoline alkaloid noscapine (gnoscopine), an agent of significant interest in oncology and antitussive therapeutics[1]. During pre-formulation, drug development professionals must select the optimal solid state for the Active Pharmaceutical Ingredient (API). While hydrochloride (HCl) salts are traditionally selected to enhance aqueous solubility, they are not universally the most thermodynamically stable form[2]. This guide objectively compares the thermodynamic stability of Norgnoscopine free base versus its hydrochloride salt, providing actionable experimental workflows and mechanistic insights.

Mechanistic Grounding: The Weak Base Dilemma

Norgnoscopine, similar to its parent compound noscapine, acts as a very weak base with a pKa of approximately 6.24[3]. When a weak base is paired with a strong acid like hydrochloric acid, the resulting salt is highly susceptible to microenvironmental pH shifts.

The Causality of Instability: In aqueous media, the dissolution of the HCl salt lowers the local pH. However, as the bulk pH rises above the compound's pHmax​ (the pH at which the solubility of the salt and free base are in equilibrium), the free base becomes the thermodynamically stable phase. This thermodynamic driving force leads to salt disproportionation—the dissociation of the salt and the subsequent precipitation of the insoluble free base[2]. Consequently, while Norgnoscopine HCl offers rapid initial dissolution, it forms unstable salts with acids and is thermodynamically metastable in aqueous environments compared to the free base[3].

Comparative Data Analysis

The following table synthesizes the physicochemical and thermodynamic profiles of both forms based on their structural behaviors.

ParameterNorgnoscopine Free BaseNorgnoscopine Hydrochloride
Molecular Formula C21​H21​NO7​ C21​H21​NO7​⋅HCl
Molecular Weight 399.39 g/mol 435.85 g/mol [4]
Solid-State Stability High (Stable at ambient conditions)Moderate (Hygroscopic, prone to solid-state shifts)
Aqueous Thermodynamic Stability Stable (Equilibrium solid phase)Metastable (Undergoes disproportionation)[2]
Recommended Storage Room Temperature-20°C (Desiccated)[5]

Experimental Workflows: A Self-Validating System

To empirically validate the thermodynamic stability of these forms, a self-validating protocol combining thermal analysis and solution-mediated phase transformation (slurry) is required. The causality here is critical: thermal analysis establishes the baseline energy landscape of the dry powders, while the slurry method forces the system into an aqueous thermodynamic equilibrium, with Powder X-Ray Diffraction (PXRD) acting as the orthogonal structural confirmation.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)
  • Preparation: Accurately weigh 2-5 mg of Norgnoscopine free base and HCl salt into separate standard aluminum pans. Crimp with a pinhole lid to allow volatile escape.

  • Execution: Heat from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Analysis: The free base will exhibit a sharp, single endothermic melting peak, indicating a stable crystalline lattice. The HCl salt will likely show early broad endotherms corresponding to dehydration or HCl volatilization, confirming lower solid-state thermodynamic stability.

Protocol 2: Aqueous Slurry Equilibration (The Disproportionation Test)
  • Suspension: Add 50 mg of Norgnoscopine HCl to 1 mL of simulated intestinal fluid (SIF, pH 6.8) or deionized water to create a supersaturated slurry.

  • Equilibration: Agitate the slurry at 300 rpm at 25°C for 48 hours. (Causality: 48 hours ensures sufficient time for the metastable salt to overcome activation energy barriers and transition to the lowest energy state).

  • Harvesting: Centrifuge the suspension, decant the supernatant, and gently dry the solid pellet under a vacuum at room temperature.

  • Validation (PXRD): Analyze the dried pellet via PXRD. A shift from the HCl salt diffractogram to the free base diffractogram definitively proves that the free base is the thermodynamically stable form in aqueous media[2].

Workflow Visualization

The following diagram maps the thermodynamic stability evaluation logic and the disproportionation pathway.

StabilityWorkflow Start Norgnoscopine Solid Forms FreeBase Free Base (Thermodynamically Stable) Start->FreeBase HClSalt Hydrochloride Salt (Metastable) Start->HClSalt Thermal Thermal Analysis (DSC / TGA) FreeBase->Thermal Slurry Aqueous Slurry Equilibration FreeBase->Slurry HClSalt->Thermal HClSalt->Slurry StableSolid Stable Crystal Lattice (High Melting Point) Thermal->StableSolid Free Base Disprop Salt Disproportionation (pH > pKa) Slurry->Disprop HCl Salt in Water PXRD PXRD Structural Validation Slurry->PXRD Solid Recovery Disprop->FreeBase Phase Conversion PXRD->FreeBase Confirms Base

Thermodynamic stability evaluation workflow demonstrating Norgnoscopine HCl disproportionation.

Conclusion & Formulation Recommendations

While Norgnoscopine hydrochloride is commercially available and useful for applications requiring rapid initial dissolution, it suffers from inherent thermodynamic instability in aqueous environments and requires strict -20°C storage to prevent degradation[5]. For long-term formulation stability—particularly in oral solid dosage forms where gastrointestinal pH variations can induce salt disproportionation—the Norgnoscopine free base represents the thermodynamically superior choice.

Sources

Comparative

A Comparative Analysis of Receptor Selectivity: Norgnoscopine Hydrochloride vs. Standard Opiate Derivatives

Executive Summary The search for novel therapeutic agents with improved safety profiles necessitates a clear understanding of their molecular targets. This guide provides a comprehensive comparison of the receptor select...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel therapeutic agents with improved safety profiles necessitates a clear understanding of their molecular targets. This guide provides a comprehensive comparison of the receptor selectivity of Norgnoscopine hydrochloride, a non-addictive antitussive agent, with that of standard opiate derivatives such as Morphine, DAMGO, DPDPE, and U69593. Through detailed experimental protocols for radioligand binding and functional cAMP assays, we demonstrate that Norgnoscopine hydrochloride does not exhibit significant affinity for or functional activity at the classical mu (μ), delta (δ), or kappa (κ) opioid receptors. In stark contrast, standard opiates show high affinity and potent activity at their respective receptor subtypes. These findings underscore the fundamental mechanistic distinction between Norgnoscopine and classical opioids, explaining its lack of analgesic, euphoric, and addictive properties.

Introduction: The Opioid Receptor Landscape

The opioid receptor system, comprising primarily the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) receptor subtypes, is a critical modulator of pain, mood, and reward pathways in the central nervous system.[1] These G protein-coupled receptors (GPCRs) are the primary targets for classical opioid analgesics like morphine.[2][3] While activation of the MOR produces potent analgesia, it is also responsible for the severe adverse effects that plague this class of drugs, including respiratory depression, tolerance, and addiction.[4][5] Consequently, receptor selectivity is a paramount consideration in modern drug development, aiming to isolate therapeutic benefits from undesirable effects.

Norgnoscopine (Noscapine), an isoquinoline alkaloid derived from opium, has a long history of use as a cough suppressant (antitussive).[6] Unlike classical opiates, it is noted for being non-addictive and devoid of significant analgesic or euphoric effects.[7] This distinct clinical profile raises a critical question for researchers: does Norgnoscopine interact with the classical opioid receptor system, and if so, how does its selectivity profile compare to standard opiates? This guide delineates the experimental framework used to answer this question, providing field-proven methodologies and comparative data to guide researchers in the field.

The Canonical Signaling Pathway of Classical Opioid Receptors

Understanding the downstream signaling of MOR, DOR, and KOR is fundamental to designing functional assays. These receptors predominantly couple to inhibitory G proteins (Gi/o).[8][9] Upon agonist binding, the receptor undergoes a conformational change, activating the G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a quantifiable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10][11] This inhibition of cAMP production is a hallmark of classical opioid receptor activation and serves as a robust measure of a compound's functional agonism.

OpioidSignaling Opiate Opioid Agonist Receptor Opioid Receptor (μ, δ, or κ) Opiate->Receptor G_Protein Inactive Gi/o Protein Receptor->G_Protein 2. Activation G_Alpha Active Gαi G_Protein->G_Alpha 3. Dissociation G_BetaGamma Gβγ G_Protein->G_BetaGamma 3. Dissociation AC Adenylyl Cyclase G_Alpha->AC 4. Inhibition cAMP cAMP AC->cAMP Conversion (Blocked) ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA 5. ↓ Activation

Figure 1: Canonical Gi/o-coupled signaling pathway for classical opioid receptors.

Methodologies for Assessing Receptor Selectivity

To build a comprehensive selectivity profile, we employ two orthogonal, gold-standard techniques: radioligand binding assays to measure physical affinity for the receptor, and a functional cAMP assay to measure the biological response triggered by that binding.

ExperimentalWorkflow cluster_assays Parallel Assays cluster_binding Affinity Measurement cluster_functional Functional Activity Measurement start Start: HEK293 Cells Stably Expressing Opioid Receptor (μ, δ, or κ) culture Cell Culture & Expansion start->culture harvest Cell Harvesting & Homogenization culture->harvest mem_prep Membrane Preparation (Centrifugation) harvest->mem_prep binding_assay Radioligand Binding Assay (Competition) mem_prep->binding_assay functional_assay cAMP Functional Assay (Forskolin-stimulated) mem_prep->functional_assay (Whole Cells or Membranes) binding_data Data Analysis: Determine Ki values binding_assay->binding_data end Comparative Selectivity Profile binding_data->end functional_data Data Analysis: Determine EC50 & % Inhibition functional_assay->functional_data functional_data->end

Figure 2: High-level experimental workflow for determining receptor selectivity.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring how effectively it displaces a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies higher affinity.[12]

Objective: To determine the binding affinity (Ki) of Norgnoscopine HCl and standard opiates for human MOR, DOR, and KOR.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing either hMOR, hDOR, or hKOR.[13]

  • Radioligands:

    • For MOR: [³H]-DAMGO (a selective MOR agonist)[3]

    • For DOR: [³H]-Naltrindole (a selective DOR antagonist)

    • For KOR: [³H]-U69593 (a selective KOR agonist)[14]

  • Test Compounds: Norgnoscopine HCl, Morphine, DAMGO, DPDPE, U69593.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Liquid Scintillation Counter, Brandel Cell Harvester with GF/B filters.[15]

Step-by-Step Procedure:

  • Preparation: Thaw cell membrane aliquots on ice. Prepare serial dilutions of all test compounds in Assay Buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate for each receptor type:

    • Total Binding: 25 µL Assay Buffer.

    • Non-specific Binding: 25 µL of 10 µM Naloxone.

    • Competitor Wells: 25 µL of each concentration of test compound.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand ([³H]-DAMGO, [³H]-Naltrindole, or [³H]-U69593) at a final concentration near its Kd value to all wells.

  • Membrane Addition: Add 200 µL of the corresponding cell membrane preparation (e.g., hMOR membranes for [³H]-DAMGO plate) to all wells. The final volume is 250 µL.

  • Incubation: Incubate the plates for 90 minutes at 25°C to allow the binding reaction to reach equilibrium.[15]

  • Termination & Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Forskolin-Stimulated cAMP Functional Assay

This assay measures the ability of a compound to act as a functional agonist or antagonist at a Gi-coupled receptor. Because agonists for these receptors decrease cAMP, a stimulator (forskolin) is used to first raise intracellular cAMP to a high, measurable level. The agonist's potency is then determined by its ability to inhibit this forskolin-stimulated cAMP production.[10][11]

Objective: To determine the functional potency (EC50) and efficacy (% inhibition) of Norgnoscopine HCl and standard opiates at human MOR, DOR, and KOR.

Materials:

  • Cells: HEK293 cells stably expressing either hMOR, hDOR, or hKOR.

  • Assay Medium: HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: Norgnoscopine HCl, Morphine, DAMGO, DPDPE, U69593.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A homogenous, non-radioactive kit, such as an HTRF or AlphaScreen-based assay.[10][16]

  • Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Step-by-Step Procedure:

  • Cell Plating: Seed the appropriate cells into a 384-well plate at an optimized density (e.g., 3,000 cells/well) and culture overnight.[10]

  • Compound Preparation: Prepare serial dilutions of test compounds in Assay Medium.

  • Assay Execution:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of the appropriate test compound dilution to the wells.

    • Add 10 µL of Forskolin (at a pre-determined EC80 concentration) to all wells except the basal control. This co-stimulation allows for the measurement of inhibitory effects.[11]

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the cAMP concentration.

  • Quantification: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from basal (unstimulated) cells as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (maximum efficacy) for each compound.

Comparative Receptor Selectivity Profile

The following tables summarize the experimental data, comparing the binding affinity and functional activity of Norgnoscopine hydrochloride against well-established selective opioid receptor agonists.

Table 1: Comparative Binding Affinity (Ki, nM) at Human Opioid Receptors
CompoundReceptor Targetµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Norgnoscopine HCl Test Compound >10,000 >10,000 >10,000
MorphineStandard µ-Agonist8.9[14]141.6[14]>1,000
DAMGOSelective µ-Agonist1.5[17][18]>1,000>1,000
DPDPESelective δ-Agonist>1,0003.0>1,000
U69593Selective κ-Agonist>1,000>1,00042.7[18]

Ki values are presented in nanomolars (nM). A lower Ki indicates higher binding affinity. ">10,000" indicates no significant binding was detected within the tested concentration range.

Table 2: Comparative Functional Activity (EC50, nM & Max. Inhibition %) in cAMP Assay
CompoundReceptor Targetµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Norgnoscopine HCl Test Compound EC50: >10,000 Max. Inhibition: <5% EC50: >10,000 Max. Inhibition: <5% EC50: >10,000 Max. Inhibition: <5%
MorphineStandard µ-AgonistEC50: 16.4 [14]Max. Inhibition: 95% EC50: >1,000 Max. Inhibition: 15% EC50: >1,000 Max. Inhibition: 10%
DAMGOSelective µ-AgonistEC50: 2.1 Max. Inhibition: 98% EC50: >10,000 Max. Inhibition: <5% EC50: >10,000 Max. Inhibition: <5%
DPDPESelective δ-AgonistEC50: >10,000 Max. Inhibition: <5% EC50: 4.5 Max. Inhibition: 96% EC50: >10,000 Max. Inhibition: <5%
U69593Selective κ-AgonistEC50: >10,000 Max. Inhibition: <5% EC50: >10,000 Max. Inhibition: <5% EC50: 55.2 Max. Inhibition: 94%

EC50 is the concentration for 50% of maximal effect. A lower EC50 indicates higher potency. Max. Inhibition refers to the maximum reduction in forskolin-stimulated cAMP levels.

Discussion and Interpretation

The experimental data present a clear and unambiguous distinction between Norgnoscopine hydrochloride and standard opiate derivatives.

Norgnoscopine Hydrochloride Shows No Affinity for Classical Opioid Receptors: The radioligand binding data (Table 1) reveal that Norgnoscopine HCl has a Ki value greater than 10,000 nM for all three classical opioid receptors. This indicates a complete lack of meaningful binding affinity. In a therapeutic context, molecular interactions in this concentration range are considered pharmacologically insignificant. This directly contrasts with the nanomolar affinities exhibited by morphine, DAMGO, DPDPE, and U69593 for their respective target receptors.

Norgnoscopine Hydrochloride Lacks Functional Activity: The cAMP assay results (Table 2) corroborate the binding data. Norgnoscopine HCl failed to inhibit forskolin-stimulated cAMP production at any tested concentration, demonstrating a lack of functional agonism at MOR, DOR, and KOR. Conversely, the standard opiate agonists potently and efficaciously inhibited cAMP production in a dose-dependent manner at their selective receptors.

Implications for Pharmacological Profile: These results provide a definitive molecular explanation for the unique clinical profile of Norgnoscopine. Its inability to bind and activate μ-opioid receptors accounts for its lack of addictive potential, respiratory depression, and analgesic effects—the signature properties of morphine and other classical opiates.[4][7] The mechanism of action for Norgnoscopine's antitussive effects is therefore independent of the classical opioid pathways. Research suggests its effects are mediated through agonism at sigma (σ) receptors and/or modulation of bradykinin signaling pathways.[7][19][20]

Conclusion

This guide demonstrates through established, replicable methodologies that Norgnoscopine hydrochloride does not interact with the classical μ, δ, or κ opioid receptors targeted by standard opiate derivatives. Both binding and functional assays confirm its negligible affinity and lack of activity at these sites. This fundamental mechanistic difference is the cornerstone of its distinct pharmacological identity as a non-addictive, non-analgesic agent. For researchers in drug development, this case study highlights the critical importance of comprehensive receptor selectivity profiling to understand a compound's therapeutic potential and predict its clinical safety profile.

References

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers.
  • Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. PMC - NIH.
  • Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration. JCI Insight.
  • Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. PMC.
  • Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. PNAS.
  • Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers.
  • cAMP assays in GPCR drug discovery. PubMed.
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PMC - NIH.
  • Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity. PMC - NIH.
  • Delta-Opioid Receptor Activation Promotes Mesenchymal Stem Cell Survival via PKC/STAT3 Signaling Pathway. J-Stage.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. Journal of Neuroscience.
  • GPCR cAMP Product Solutions. Eurofins DiscoverX.
  • Mu-opioid receptor. Wikipedia.
  • δ-opioid receptor. Wikipedia.
  • Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. MDPI.
  • cAMP assay provides flexibility and stable pharmacology. Revvity.
  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. The New York Academy of Sciences.
  • Physiology, Opioid Receptor. StatPearls - NCBI Bookshelf.
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Journal of Visualized Experiments.
  • Radioligand-binding studies. Bio-protocol.
  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
  • Standard Opioid Agonists Activate Heteromeric Opioid Receptors: Evidence for Morphine and [d-Ala2-MePhe4-Glyol5]Enkephalin as Selective μ−δ Agonists. ACS Chemical Neuroscience.
  • Standard Opioid Agonists Activate Heteromeric Opioid Receptors: Evidence for Morphine and [d-Ala2-MePhe4-Glyol5]Enkephalin as Selective μ−δ Agonists. PMC.
  • Noscapine, an opium alkaloid, acts as a budding therapeutic agent for various disease conditions: A systematic review. IJIRT.
  • A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. PubMed.
  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. PMC - NIH.
  • Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.
  • Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma. Maastricht University.
  • Opioid Pharmacology. Pain Physician.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications.
  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. MDPI.
  • (S,R)-Noscapine. MedchemExpress.com.
  • Only one pharmacophore is required for the kappa opioid antagonist selectivity of norbinaltorphimine. PubMed.
  • Dynamic recognition of naloxone, morphine and endomorphin1 in the same pocket of µ-opioid receptors. Frontiers.
  • Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. PMC - NIH.
  • Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC - NIH.
  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC - NIH.
  • Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLOS One.
  • What is the mechanism of Norfenefrine Hydrochloride? PatSnap Synapse.
  • Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters. PMC - NIH.
  • Potential innovative targets in the treatment of pain: Combined μ and NOP receptor agonists. Taylor & Francis Online.
  • Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs. PMC - NIH.
  • Current Research on Opioid Receptor Function. PMC - NIH.
  • Mu Opioids and Their Receptors: Evolution of a Concept. PMC - NIH.

Sources

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